W-18-d4 (CRM)
Description
Properties
Molecular Formula |
C19H16D4ClN3O4S |
|---|---|
Molecular Weight |
425.9 |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19-/i6D,7D,10D,11D |
InChI Key |
BKRSVROQVRTSND-MLVSPICPSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C([N+]([O-])=O)C=C2)(C3=C([2H])C([2H])=C(Cl)C([2H])=C3[2H])=O |
Synonyms |
4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide-d4 |
Origin of Product |
United States |
Foundational & Exploratory
W-18-d4 Certified Reference Material: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of W-18-d4, a deuterated certified reference material (CRM). This document details the known pharmacological profile of the parent compound, W-18, and outlines the applications and analytical methodologies relevant to W-18-d4.
Introduction to W-18-d4
W-18-d4 is a stable, isotopically labeled form of W-18, a synthetic compound that has been a subject of interest in the field of analytical and forensic toxicology. As a certified reference material, W-18-d4 serves as a crucial tool for the accurate identification and quantification of W-18 in various biological and non-biological matrices. The incorporation of four deuterium atoms into the W-18 molecule results in a compound with a higher molecular weight than its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical techniques.
The use of deuterated standards like W-18-d4 is essential for minimizing analytical variability and improving the accuracy of quantitative methods. These standards co-elute with the target analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, thereby compensating for matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties of W-18-d4
While a specific datasheet for W-18-d4 is not publicly available, the general properties can be inferred from the parent compound, W-18, and the nature of deuterated standards.
| Property | Value |
| Chemical Name | N-(1-(2-phenylethyl)piperidin-4-yl)-N-(4-chlorophenyl)sulfamoyl-d4-benzamide |
| Molecular Formula | C28H28D4ClN3O3S |
| Appearance | Likely a solid |
| Purity | As a CRM, typically ≥98% |
| Isotopic Enrichment | Typically ≥99% for deuterated positions |
Pharmacology of the Parent Compound: W-18
Contrary to initial reports and widespread assumptions that W-18 is a potent synthetic opioid, comprehensive pharmacological studies have revealed no significant activity at opioid receptors. A key study investigated the binding and functional activity of W-18 at a wide range of receptors and found it to be largely inactive.[1]
Opioid Receptor Activity
Research indicates that W-18 does not exhibit detectable activity at the µ, δ, and κ opioid receptors in various assays.[1] Furthermore, it did not act as a positive or negative allosteric modulator at these receptors.[1] This lack of opioid activity suggests that the in vivo effects attributed to W-18 may not be mediated by the classical opioid pathways.
Other Receptor Screening
Comprehensive profiling of W-18 against a large panel of G-protein coupled receptors (GPCRs) in the human genome also failed to identify any significant activity.[1] Weak activity was observed at sigma receptors and the peripheral benzodiazepine receptor, but the affinity was low (Ki = 271 nM for W-18).[1]
The following diagram illustrates the receptors at which W-18 has been tested and found to have no significant interaction, challenging the initial hypothesis of its mechanism of action.
Experimental Protocols
The primary application of W-18-d4 is as an internal standard in analytical methods for the detection and quantification of W-18. The following provides a general methodology for its use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique in forensic and clinical toxicology.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect biological samples (e.g., blood, urine, tissue homogenate) according to standard laboratory procedures.
-
Internal Standard Spiking: Add a known concentration of W-18-d4 solution to each sample, calibrator, and quality control sample.
-
Sample Pre-treatment: Depending on the matrix, perform hydrolysis (e.g., enzymatic for urine) or protein precipitation (e.g., with acetonitrile for blood).
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge with sequential additions of methanol and an appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both W-18 and W-18-d4 need to be determined through infusion experiments. For W-18, this would involve the fragmentation of the protonated molecule [M+H]+. For W-18-d4, the precursor ion will be [M+4+H]+.
-
Collision Energy and other MS parameters: These need to be optimized for maximum signal intensity for each transition.
-
The following diagram illustrates a typical experimental workflow for the analysis of W-18 using W-18-d4 as an internal standard.
Data Presentation and Interpretation
The use of W-18-d4 allows for the construction of a calibration curve by plotting the peak area ratio of the analyte (W-18) to the internal standard (W-18-d4) against the concentration of the calibrators. The concentration of W-18 in unknown samples can then be determined from this curve.
| Parameter | Description |
| Retention Time | The retention times of W-18 and W-18-d4 should be nearly identical. |
| Peak Area Ratio | (Peak Area of W-18) / (Peak Area of W-18-d4) |
| Calibration Curve | A linear regression of the peak area ratio versus the concentration of the calibrators. |
| Limit of Detection (LOD) | The lowest concentration of W-18 that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of W-18 that can be accurately and precisely quantified. |
Conclusion
W-18-d4 is an indispensable tool for the accurate and reliable quantification of W-18. While the pharmacological activity of the parent compound, W-18, remains largely uncharacterized and does not appear to involve the opioid system as previously thought, the need for robust analytical methods for its detection persists, particularly in forensic contexts. The use of W-18-d4 as an internal standard in LC-MS/MS and other mass spectrometry-based methods is critical for achieving the necessary accuracy and precision in these analyses. Researchers utilizing W-18-d4 should be aware of the current understanding of W-18's pharmacology to appropriately interpret their findings.
References
Technical Guide: Physicochemical Profile of W-18-d4 and its Non-Deuterated Analogs
Disclaimer: Publicly available scientific literature and reference materials do not contain information specifically on a compound designated "W-18-d4". The following guide provides a comprehensive overview of the chemical properties and structure of the closely related deuterated compound, nor-W-18-d4 , and its parent compound, W-18 . This information is intended for researchers, scientists, and drug development professionals.
Introduction
W-18 is a potent analgesic compound that has been the subject of forensic and research interest.[1] Its deuterated analog, specifically nor-W-18-d4, serves as an essential analytical reference standard. It is primarily used as an internal standard for the accurate quantification of nor-W-18, a dealkylation metabolite of W-18, in various samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The inclusion of a stable isotope-labeled internal standard like nor-W-18-d4 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative analytical methods.
Chemical Structure and Properties
The structural and chemical data for nor-W-18-d4 and its parent compound W-18 are summarized below.
nor-W-18-d4
nor-W-18-d4 is a deuterated form of nor-W-18, a metabolite of W-18.[2] The deuterium labeling is on the benzene ring.
Table 1: Chemical Properties of nor-W-18-d4 [2]
| Property | Value |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide |
| CAS Number | 2701349-29-1 |
| Molecular Formula | C11H9D4ClN2O2S |
| Formula Weight | 276.8 |
| Purity | ≥99% deuterated forms (d1-d4) |
| UV Maximum | 243 nm |
Table 2: Solubility of nor-W-18-d4 [2]
| Solvent | Concentration |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Ethanol | 10 mg/ml |
Chemical Identifiers for nor-W-18-d4: [2]
-
SMILES: O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O
-
InChI: InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D
-
InChI Key: KYZKDMGAXVMSQY-UGWFXTGHSA-N
W-18
W-18 is categorized as an analgesic and is intended for research and forensic applications.[1]
Table 3: Chemical Properties of W-18 [1]
| Property | Value |
| Formal Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide |
| CAS Number | 93101-02-1 |
| Molecular Formula | C19H20ClN3O4S |
| Formula Weight | 421.9 |
| Purity | ≥98% |
| UV Maximum | 220, 250 nm |
Chemical Identifiers for W-18: [1]
-
SMILES: O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--=O)C=C2)(C3=CC=C(Cl)C=C3)=O
-
InChI: InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19-
-
InChI Key: BKRSVROQVRTSND-VZCXRCSSSA-N
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of W-18-d4 are not available in the public domain. However, the use of nor-W-18-d4 as an internal standard implies standard analytical procedures involving LC-MS or GC-MS. A general workflow for such an analysis is outlined below.
General Analytical Workflow for Quantification using a Deuterated Internal Standard
Figure 1: General workflow for the quantification of nor-W-18 using nor-W-18-d4 as an internal standard.
Metabolic Relationship
The relationship between W-18, its metabolite nor-W-18, and the deuterated internal standard is crucial for understanding its application in analytical toxicology and pharmacology.
References
In-Depth Technical Guide: Synthesis and Characterization of Deuterated W-18
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, specific literature detailing the synthesis and characterization of deuterated W-18 is not publicly accessible. This guide, therefore, presents a hypothetical, yet scientifically plausible, approach based on established chemical principles and analytical techniques. The proposed methodologies are intended to serve as a foundational framework for researchers venturing into the synthesis and analysis of this compound.
Introduction
W-18, or 1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide, is a compound that was initially investigated for its analgesic properties.[1] While early reports suggested potent opioid-like activity, subsequent comprehensive pharmacological studies have demonstrated that W-18 and its metabolites lack significant activity at mu, delta, and kappa opioid receptors.[2][3][4] Weak activity has been observed at sigma receptors and the peripheral benzodiazepine receptor (translocator protein).[1][3]
The synthesis of deuterated analogues of novel psychoactive substances is of significant interest for a variety of scientific applications. Deuterium-labeled compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry, aiding in pharmacokinetic and metabolic studies. The "deuterium switch" approach, where hydrogen atoms are replaced by deuterium, can also be employed to investigate metabolic pathways and potentially enhance the pharmacokinetic profile of a drug by slowing its metabolism.[5]
This technical guide outlines a proposed synthetic route for deuterated W-18 and a comprehensive plan for its characterization.
Hypothetical Synthesis of Deuterated W-18
The proposed synthesis of deuterated W-18 (d4-W-18), with deuterium atoms incorporated into the ethyl bridge, is a two-step process starting from commercially available 4-nitrophenylacetic acid. This approach is designed to be efficient and utilize common deuterating agents.
Synthetic Workflow
Caption: Proposed two-step synthesis of deuterated W-18 (d4-W-18).
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-Nitrophenyl)ethan-1,1-d2-ol
-
To a stirred solution of 4-nitrophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (argon or nitrogen), add lithium aluminum deuteride (LiAlD₄) (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Synthesis of Deuterated W-18 (d4-W-18)
-
Dissolve the purified 2-(4-nitrophenyl)ethan-1,1-d2-ol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (TEA) (1.2 equivalents), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.1 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
In a separate flask, prepare a solution of 1-piperidylidene-2-(4-chlorophenyl)sulfonamide (1 equivalent) and a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
-
Add the in-situ generated mesylate from the previous step to this solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude deuterated W-18 by flash column chromatography.
Characterization of Deuterated W-18
A thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized d4-W-18. The following analytical workflow is proposed.
Analytical Workflow
References
- 1. W-18 (drug) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Isotopic Labeling and Stability of Deuterated Tungsten Compounds
Disclaimer: The term "W-18-d4" does not correspond to a standard nomenclature for a known tungsten isotope or a specific deuterated compound found in the scientific literature. Tungsten (W) is a chemical element, and its stable isotopes have mass numbers of 180, 182, 183, 184, and 186. The most stable radioisotopes have mass numbers such as 181, 185, and 188. Therefore, this guide will address the core principles of isotopic labeling and stability for a hypothetical deuterated organotungsten compound, which we will refer to as "a deuterated tungsten-containing compound (e.g., a hypothetical W-compound-d4)". This document is intended for researchers, scientists, and drug development professionals.
Introduction to Isotopic Labeling and Tungsten Compounds
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes.[1] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes, making deuterated compounds valuable tools in pharmaceutical research to enhance drug efficacy and safety profiles.[2][3]
Tungsten and its compounds are finding increasing applications in medicinal chemistry and diagnostics.[4][5] Their unique electronic and structural properties make them suitable for use as catalysts, imaging agents, and potential therapeutic agents.[4][6] The synthesis and study of isotopically labeled tungsten compounds are therefore of significant interest for understanding their mechanisms of action, metabolism, and stability.
This guide provides a technical overview of the synthesis, characterization, and stability assessment of a hypothetical deuterated organotungsten compound.
Synthesis and Isotopic Labeling of Organotungsten Compounds
The introduction of deuterium into an organotungsten compound can be achieved through various synthetic strategies, depending on the structure of the target molecule and the desired position of the deuterium labels.
General Synthetic Approaches:
-
Deuterated Building Blocks: One of the most straightforward methods is to use deuterated starting materials in the synthesis of the organotungsten compound. For example, deuterated organic ligands can be reacted with a tungsten precursor.
-
Hydrogen-Deuterium Exchange Reactions: Existing organotungsten compounds with acidic protons can undergo H-D exchange reactions in the presence of a deuterium source, such as D₂O or a deuterated solvent, often catalyzed by a base or a metal.
-
Reduction with Deuterated Reagents: Carbonyl or other reducible functional groups on a tungsten-coordinated ligand can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
-
Catalytic Deuteration: Unsaturated bonds within the organic ligands of an organotungsten complex can be deuterated using D₂ gas in the presence of a suitable catalyst.
Experimental Protocol: Hypothetical Synthesis of a Deuterated Organotungsten Compound
This protocol describes a generalized synthesis of a deuterated organotungsten compound from a tungsten precursor and a deuterated organic ligand.
Objective: To synthesize a deuterated organotungsten compound with high isotopic purity.
Materials:
-
Tungsten hexacarbonyl [W(CO)₆]
-
A custom-synthesized deuterated organic ligand (e.g., a deuterated cyclopentadienyl derivative, Cp-d4)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, THF)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is charged with tungsten hexacarbonyl and the deuterated ligand under an inert atmosphere.
-
Reaction Initiation: Anhydrous, deoxygenated THF is added to the flask. The reaction mixture is stirred and may be heated or photolyzed to initiate the reaction, depending on the specific ligand.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by proton Nuclear Magnetic Resonance (¹H NMR) or infrared (IR) spectroscopy to observe the disappearance of starting materials and the appearance of the product.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina under an inert atmosphere, or by recrystallization from a suitable solvent system.
-
Characterization: The final product is characterized to confirm its identity, purity, and the extent of deuterium incorporation.
Characterization and Data Presentation
The successful synthesis and isotopic labeling of a tungsten compound must be confirmed through rigorous analytical characterization.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the positions and extent of deuteration by observing the disappearance or reduction in the intensity of proton signals.[7]
-
²H NMR: Directly detects the deuterium nuclei, providing information about the location and number of deuterium atoms in the molecule.[2][8]
-
¹³C NMR: Can show changes in the carbon signals due to the presence of deuterium.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which will be higher for the deuterated version compared to its non-deuterated analog. High-resolution mass spectrometry can confirm the exact mass and elemental composition.
Data Presentation: Quantitative Analysis of a Hypothetical W-compound-d4
The following table summarizes hypothetical quantitative data for a synthesized batch of a deuterated organotungsten compound.
| Parameter | Result | Method |
| Chemical Identity | Confirmed | ¹H NMR, ¹³C NMR, HRMS |
| Appearance | Yellow Crystalline Solid | Visual Inspection |
| Chemical Purity | >99.0% | HPLC-UV |
| Molecular Weight (d4) | 542.24 g/mol | High-Resolution Mass Spectrometry |
| Molecular Weight (d0) | 538.22 g/mol | High-Resolution Mass Spectrometry |
| Isotopic Purity (% d4) | 98.5% | ¹H NMR and Mass Spectrometry |
| Deuterium Incorporation | 4.0 D atoms/molecule | ²H NMR and Mass Spectrometry |
Stability of Deuterated Tungsten Compounds
The stability of an isotopically labeled compound is a critical parameter, especially for applications in drug development. Stability studies are conducted to understand how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10][11]
Experimental Protocol: Stability Assessment
This protocol outlines a typical stability study for a deuterated organotungsten compound according to ICH guidelines.[10][11]
Objective: To evaluate the stability of the deuterated organotungsten compound under various storage conditions.
Materials:
-
Purified deuterated organotungsten compound
-
ICH-compliant stability chambers
-
Validated analytical instrumentation (e.g., HPLC, MS)
Procedure:
-
Sample Preparation: The compound is aliquoted into appropriate containers that mimic the proposed storage packaging.
-
Storage Conditions: Samples are placed in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Samples are also exposed to light according to ICH Q1B guidelines.
-
-
Time Points: Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analysis: At each time point, the samples are analyzed for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the active substance to determine its concentration.
-
Purity: Analysis of degradation products by a stability-indicating HPLC method.
-
Isotopic Stability: Assessment of any back-exchange of deuterium for hydrogen using NMR or MS.
-
Data Presentation: Hypothetical Stability Data for W-compound-d4
The following table presents hypothetical stability data for the deuterated organotungsten compound under accelerated conditions.
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Isotopic Purity (% d4) |
| 0 | Yellow Crystalline Solid | 100.0 | 0.10 | 98.5 |
| 1 | Yellow Crystalline Solid | 99.8 | 0.15 | 98.5 |
| 3 | Yellow Crystalline Solid | 99.5 | 0.25 | 98.4 |
| 6 | Slight Darkening | 98.9 | 0.45 | 98.3 |
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of a deuterated organotungsten compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for a deuterated organotungsten compound.
Application in Drug Development Research
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. Tungsten Alloys in Medical Applications [rselectro.in]
- 6. Tungsten - Wikipedia [en.wikipedia.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
W-18 and its Association with Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-18 is a compound that was initially synthesized as part of a series of potential analgesics in the 1980s.[1] For a period, it was reported in popular press to be a potent opioid.[1] However, extensive scientific investigation has since revealed that W-18 and its related compound, W-15, do not possess appreciable activity at opioid receptors.[2][3][4][5] This guide provides a comprehensive technical overview of the pharmacological studies that have elucidated the relationship—or lack thereof—between W-18 and the opioid receptor system.
Quantitative Data Summary
Comprehensive pharmacological profiling has demonstrated that W-18 does not have significant affinity for mu (μ), delta (δ), or kappa (κ) opioid receptors. The data presented below summarizes the binding affinities and functional activities of W-18 at various receptors.
Opioid Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of W-18 for the canonical opioid receptors. In these studies, W-18 was tested for its ability to displace specific radiolabeled ligands from cloned human opioid receptors.
| Receptor | Radioligand | W-18 Inhibition |
| Mu (μ) Opioid Receptor | Not Specified | No significant inhibition up to 10,000 nM[6] |
| Delta (δ) Opioid Receptor | Not Specified | No significant inhibition up to 10,000 nM[6] |
| Kappa (κ) Opioid Receptor | Not Specified | No significant inhibition up to 10,000 nM[6] |
Non-Opioid Receptor Binding Affinity
While devoid of significant opioid receptor activity, W-18 has been shown to have weak affinity for other receptors.
| Receptor | W-18 Ki (nM) |
| Sigma Receptors | 271[2][3][4] |
| Peripheral Benzodiazepine Receptor | 271[2][3][4] |
| 5-HT2A | 1,751[7] |
| 5-HT2B | 2,171[7] |
Opioid Receptor Functional Activity
Functional assays are critical to determine whether a compound acts as an agonist (activator) or antagonist (blocker) at a receptor. W-18 has been extensively tested in various functional assays and has shown no significant agonist or antagonist activity at opioid receptors.
| Assay Type | Receptor | W-18 Activity |
| Gαi Signaling (cAMP Inhibition) | MOR, DOR, KOR, NOP | No agonist or antagonist activity[2][5] |
| β-Arrestin Recruitment | MOR, DOR, KOR, NOP | No agonist or antagonist activity[2][8] |
| Allosteric Modulation | MOR, DOR, KOR, NOP | No significant positive or negative allosteric modulatory activity[2][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of W-18.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound to a specific receptor.
-
Preparation of Cell Membranes: Cloned human opioid receptors (μ, δ, or κ) are expressed in cell lines such as Chinese Hamster Ovary (CHO) cells. The cells are cultured and then harvested. The cell membranes containing the receptors are isolated through a process of homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand for the opioid receptor of interest and varying concentrations of the test compound (W-18).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki).
Gαi Signaling (cAMP Inhibition) Assay
Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with the test compound (W-18) in the presence of forskolin, a direct activator of adenylyl cyclase.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the test compound indicates agonist activity. To test for antagonist activity, the cells are co-incubated with a known opioid agonist and the test compound.
β-Arrestin Recruitment Assay
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.
-
Assay Principle: This assay often utilizes a technology such as the GPCR Tango assay. In this system, the opioid receptor is fused to a transcription factor, and β-arrestin is fused to a protease.
-
Compound Addition: When the test compound (W-18) is added, if it activates the receptor, β-arrestin is recruited to the receptor, bringing the protease in proximity to the transcription factor, cleaving it.
-
Reporter Gene Expression: The released transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase.
-
Signal Detection: The expression of the reporter gene is quantified, typically by measuring luminescence. An increase in the reporter signal indicates agonist activity.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway for a typical μ-opioid receptor agonist, which W-18 is not.
Caption: Canonical G-protein signaling pathway of an opioid agonist.
β-Arrestin Recruitment Pathway
This diagram shows the process of β-arrestin recruitment following opioid receptor activation, a pathway not significantly engaged by W-18.
Caption: Agonist-induced β-arrestin recruitment to the μ-opioid receptor.
Experimental Workflow for In Vitro W-18 Evaluation
The following diagram outlines the logical flow of experiments to characterize the activity of W-18 at opioid receptors.
Caption: Logical workflow for the in vitro and in vivo evaluation of W-18.
Conclusion
Contrary to early speculation, comprehensive and rigorous pharmacological studies have unequivocally demonstrated that W-18 is not a potent opioid agonist. It exhibits no significant binding affinity or functional activity at mu, delta, or kappa opioid receptors.[2][5] Furthermore, in vivo studies have failed to demonstrate classic opioid-like analgesic effects that are reversible by opioid antagonists.[4] The weak activity of W-18 has been noted at sigma receptors and the peripheral benzodiazepine receptor, though the clinical significance of these interactions at typical doses is not well understood.[2][3][4] The scientific evidence strongly indicates that the pharmacological profile of W-18 is not consistent with that of a classic opioid. Therefore, from a drug development and research perspective, W-18 should not be classified as an opioid.
References
- 1. W-18 (drug) - Wikipedia [en.wikipedia.org]
- 2. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: W-18-d4 Certified Reference Material for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-18 is a potent synthetic opioid that has gained significant attention in the fields of forensic science, toxicology, and pharmacology. Accurate and reliable quantification of W-18 is crucial for research and clinical applications. The use of a stable isotope-labeled internal standard, such as W-18-d4, is the gold standard for quantitative analysis by mass spectrometry, mitigating matrix effects and improving the accuracy and precision of results. This technical guide provides an in-depth overview of W-18-d4 Certified Reference Material (CRM), its supplier, technical specifications, and a detailed experimental protocol for its use in a validated analytical method.
Supplier and Availability
W-18-d4 as a Certified Reference Material (CRM) is available from Cayman Chemical .
-
Product Name: W-18-d4 (CRM)
-
Item Number: 20366
-
Availability: In stock (as of the writing of this guide)
This CRM is intended for research and forensic applications. It is supplied as a solution in a sealed ampule, ensuring its integrity and concentration.
Technical Data
The technical specifications for W-18-d4 (CRM) are summarized in the table below. The data is compiled from the supplier's Safety Data Sheet (SDS) and a representative Certificate of Analysis (CoA) for a similar CRM from the same supplier. Note that the exact certified concentration and uncertainty may vary between batches, and users should always refer to the batch-specific CoA provided with the product.
| Parameter | Value | Source |
| Chemical Name | N-(1-(2-phenylethyl-d4)piperidin-4-ylidene)-4-chlorobenzenesulfonamide | Supplier Information |
| Molecular Formula | C₁₉H₁₆D₄ClN₃O₄S | --INVALID-LINK-- |
| Molecular Weight | 425.9 g/mol | --INVALID-LINK-- |
| Formulation | A 100 µg/ml solution in acetonitrile | --INVALID-LINK-- |
| Purity | ≥98% | Supplier Information |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | Supplier Information |
| Storage | -20°C | Supplier Information |
| Shipping | Dry Ice | Supplier Information |
Experimental Protocol: Quantification of W-18 in Oral Fluid by LC-MS/MS
The following protocol is adapted from a validated method for the quantitative analysis of novel synthetic opioids in oral fluid, utilizing W-18-d4 as an internal standard.
Materials and Reagents
-
W-18-d4 (CRM) (Cayman Chemical, Item No. 20366)
-
W-18 analytical standard
-
Blank oral fluid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation
-
Spiking: Spike 1 mL of blank oral fluid with the appropriate concentration of W-18 standard and a fixed concentration of W-18-d4 internal standard (e.g., 10 ng/mL).
-
Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked oral fluid sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of W-18 from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
W-18: Precursor ion (Q1) → Product ion (Q3)
-
W-18-d4: Precursor ion (Q1) → Product ion (Q3) (Note: The specific m/z values for the precursor and product ions should be optimized on the instrument being used.)
-
-
Quantification
-
Construct a calibration curve by plotting the peak area ratio of W-18 to W-18-d4 against the concentration of W-18.
-
Determine the concentration of W-18 in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of W-18 using W-18-d4 as an internal standard.
Stable Isotope Dilution Analysis (SIDA) Principle
The diagram below outlines the fundamental principle of Stable Isotope Dilution Analysis (SIDA), which is the basis for using W-18-d4 as an internal standard.
An In-depth Technical Guide to the Safe Handling and Storage of W-18-d4 Standard
Disclaimer: This document provides a technical guide for the safe handling and storage of the W-18-d4 analytical standard. W-18 was initially reported to be a highly potent opioid. However, subsequent scientific studies have demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[1][2][3] Despite these findings, due to its potent psychoactive nature and limited toxicological data in humans, W-18-d4 should be treated as a particularly hazardous substance. The following guidelines are based on best practices for handling potent novel psychoactive substances and analytical standards in a laboratory setting.
Introduction to W-18-d4
W-18 is a synthetic compound first developed in the 1980s during analgesic drug discovery research.[4] The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. W-18-d4 is intended for use as an internal standard for the quantification of W-18 or its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Like other deuterated standards, it is chemically identical to the analyte but has a different mass, allowing for precise quantification in complex matrices.[7]
Chemical and Physical Properties:
| Property | Information (based on related compounds) | Source |
| Chemical Name | Varies depending on exact structure (e.g., 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide for nor-W-18-d4) | [6] |
| Molecular Formula | e.g., C11H9D4ClN2O2S (for nor-W-18-d4) | [6] |
| Appearance | Likely a solid powder or neat solid | [5][8] |
Hazard Identification and Risk Assessment
The primary risks associated with handling potent psychoactive powders like W-18-d4 are inhalation, dermal contact, and accidental ingestion.[9] A thorough risk assessment should be conducted before any handling of this material.
Potential Hazards:
-
Acute Toxicity: The human toxicology of W-18 is not well-characterized. Due to its high potency in animal studies, acute toxicity upon exposure is a primary concern.[4]
-
Respiratory Exposure: Inhalation of fine powders can lead to rapid systemic absorption.[10]
-
Dermal Exposure: While the rate of dermal absorption is unknown, it should be considered a potential route of exposure.[11]
Safe Handling Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict work practices, is mandatory.
Engineering controls are the first and most effective line of defense in minimizing exposure.
| Control | Specification | Rationale |
| Ventilated Enclosure | Certified chemical fume hood or glove box. | To contain airborne particles during handling and weighing of powders.[9][10] |
| Designated Area | A specific, clearly marked area within the lab for handling potent compounds. | To limit access and prevent cross-contamination of the general laboratory space.[10] |
| Antistatic Tools | Use of antistatic weigh boats and spatulas. | To minimize the aerosolization of fine powders due to static charge.[10] |
Appropriate PPE is essential to prevent dermal and respiratory exposure.[10]
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile gloves. | Provides a barrier against dermal contact. The outer glove should be removed and disposed of immediately after handling.[10] |
| Body Protection | Disposable lab coat or a Tyvek suit. | To protect skin and personal clothing from contamination.[10] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential splashes or airborne particles.[12] |
| Respiratory Protection | A fit-tested N95 or P100 respirator. | Recommended when handling powders outside of a glove box to prevent inhalation.[10] |
Experimental Protocols: A Generalized Workflow
The following provides a detailed methodology for a typical experiment involving the preparation of a W-18-d4 stock solution.
Objective: To prepare a 1 mg/mL stock solution of W-18-d4 in a suitable solvent.
Materials:
-
W-18-d4 analytical standard (as a neat solid)
-
LC-MS grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flask (e.g., 1 mL)
-
Antistatic weigh boat
-
Spatula
-
Analytical balance (located within a ventilated enclosure)
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or glove box is functioning correctly.
-
Weighing:
-
Place an antistatic weigh boat on the analytical balance and tare.
-
Carefully transfer approximately 1 mg of W-18-d4 powder to the weigh boat using a clean spatula. Record the exact weight.
-
This step must be performed within a chemical fume hood or glove box to contain any airborne powder.[13]
-
-
Solubilization:
-
Carefully transfer the weighed powder to the volumetric flask.
-
Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask. Repeat this step to ensure a quantitative transfer.
-
Add solvent to the flask until it is approximately half-full.
-
Cap the flask and sonicate or vortex until the solid is completely dissolved.
-
-
Final Dilution:
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name (W-18-d4), concentration, solvent, and date of preparation.
-
Store the solution in accordance with the storage guidelines below.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces with soap and water.[10]
-
Dispose of all contaminated disposables (e.g., gloves, weigh boat) as hazardous waste according to institutional protocols.
-
Safe Storage of W-18-d4 Standard
Proper storage is crucial for maintaining the chemical integrity and stability of the analytical standard.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Based on manufacturer recommendations for related deuterated standards to ensure long-term stability.[5][6] |
| Container | Tightly sealed, clearly labeled container. | To prevent degradation from moisture and air, and to ensure proper identification.[14] |
| Location | A secure, locked freezer or storage cabinet. | To restrict access to authorized personnel only.[9] |
| Segregation | Store separately from incompatible materials. | To prevent accidental reactions.[14] |
| Stability | At least 1 to 4 years when stored properly. | Based on manufacturer data for similar compounds.[6] |
Note on Deuterated Standards: Avoid storage in acidic or basic solutions, as this may facilitate deuterium-hydrogen exchange, compromising the isotopic purity of the standard.[15]
Emergency Procedures
All personnel working with W-18-d4 must be trained on emergency procedures.
-
Spills:
-
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. Seek emergency medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Visualized Workflows
Caption: Risk assessment flow for handling W-18-d4.
Caption: Step-by-step workflow for handling W-18-d4.
References
- 1. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. W-18 (drug) - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. soundrecoverycenters.com [soundrecoverycenters.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. aphl.org [aphl.org]
- 13. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of W-18-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the deuterated synthetic compound W-18-d4. The document outlines the proposed fragmentation pathway of both W-18 and its deuterated analog, W-18-d4, supported by quantitative data and detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analytical characterization of novel psychoactive substances and in the field of drug development.
Core Concepts in the Mass Spectrometry of W-18 and W-18-d4
W-18 is a potent synthetic compound with a complex chemical structure, identified as 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide. Its deuterated analog, W-18-d4, is utilized as an internal standard in quantitative analytical methods. Understanding the fragmentation pattern of both compounds is essential for their unambiguous identification and accurate quantification in various biological matrices.
The fragmentation of W-18 in a mass spectrometer, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), yields characteristic product ions. The deuteration in W-18-d4 leads to predictable mass shifts in the precursor and fragment ions, aiding in its differentiation from the non-deuterated form.
Proposed Fragmentation of W-18
Upon ionization in the mass spectrometer, the protonated molecule of W-18 ([M+H]⁺) has a mass-to-charge ratio (m/z) of 422.1. The fragmentation of this precursor ion leads to several key product ions. The primary fragmentation pathways are hypothesized to involve cleavages at the sulfonamide and piperidinylidene linkages, as well as the ethyl bridge connecting the nitrophenyl and piperidine rings.
A study on the LC-MS/MS determination of W-18 in urine samples identified the precursor ion with a molecular weight of 422.1 and the following precursor ions: Q1-273, Q2-111.0, and Q3-150.0 g/mol . These correspond to the product ions observed in tandem mass spectrometry.
Impact of Deuteration on the Fragmentation Pattern of W-18-d4
For the purpose of this guide, it is assumed that the four deuterium atoms in W-18-d4 are located on the 4-nitrophenyl ring. This is a common and chemically stable position for deuterium labeling in synthetic opioids and related compounds used as internal standards.
With this assumption, the protonated molecule of W-18-d4 ([M+H]⁺) will have an m/z of 426.1. The fragmentation of this deuterated precursor ion will result in mass shifts for any fragments that retain the deuterated nitrophenyl group.
Quantitative Data: Precursor and Product Ions
The following tables summarize the expected m/z values for the precursor and major product ions of W-18 and the proposed W-18-d4 (with deuteration on the 4-nitrophenyl ring).
Table 1: Mass Spectrometry Data for W-18
| Ion Type | Proposed Structure | m/z |
| Precursor Ion [M+H]⁺ | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide | 422.1 |
| Product Ion 1 | [4-chloro-N-(piperidin-2-ylidene)benzenesulfonamide + H]⁺ | 273.0 |
| Product Ion 2 | [Piperidin-2-imine + H]⁺ | 111.0 |
| Product Ion 3 | [4-nitrophenylethyl]⁺ | 150.0 |
Table 2: Predicted Mass Spectrometry Data for W-18-d4 (Deuterated 4-nitrophenyl ring)
| Ion Type | Proposed Structure | m/z |
| Precursor Ion [M+H]⁺ | 4-chloro-N-[1-[2-(4-nitro-d4-phenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide | 426.1 |
| Product Ion 1 | [4-chloro-N-(piperidin-2-ylidene)benzenesulfonamide + H]⁺ | 273.0 |
| Product Ion 2 | [Piperidin-2-imine + H]⁺ | 111.0 |
| Product Ion 3 | [4-nitro-d4-phenylethyl]⁺ | 154.0 |
Experimental Protocols
The following is a representative LC-MS/MS methodology for the analysis of W-18 and W-18-d4 in biological matrices, synthesized from established protocols for synthetic opioids.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 1 mL of the biological sample (e.g., urine, blood), add an appropriate volume of W-18-d4 internal standard solution.
-
Perform a sample pretreatment, such as enzymatic hydrolysis for urine samples, if necessary.
-
Condition a mixed-mode SPE cartridge with sequential washes of methanol and deionized water.
-
Load the pretreated sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and an appropriate organic solvent (e.g., methanol) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: A C18 or biphenyl column is suitable for the separation of synthetic opioids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Ionization Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
-
Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for W-18 and W-18-d4 are listed in Table 3.
Table 3: Multiple Reaction Monitoring (MRM) Transitions for W-18 and W-18-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| W-18 | 422.1 | 273.0 | Optimized |
| W-18 | 422.1 | 111.0 | Optimized |
| W-18 | 422.1 | 150.0 | Optimized |
| W-18-d4 | 426.1 | 273.0 | Optimized |
| W-18-d4 | 426.1 | 111.0 | Optimized |
| W-18-d4 | 426.1 | 154.0 | Optimized |
Visualizations
The following diagrams illustrate the proposed fragmentation pathways and a general experimental workflow.
Caption: Proposed fragmentation pathway of W-18.
Caption: Predicted fragmentation pathway of W-18-d4.
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of W-18 Using a W-18-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of the synthetic compound W-18 in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (W-18-d4). The described methodology is intended for research and forensic applications requiring sensitive and specific detection and quantification of W-18. Included are protocols for sample preparation, instrument parameters, and data analysis, as well as information on the known, albeit limited, pharmacological interactions of W-18.
Introduction
W-18 (4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide) is a synthetic compound that was initially investigated for its analgesic properties.[1] While early reports suggested potent opioid activity, subsequent comprehensive pharmacological studies have demonstrated that W-18 does not have appreciable activity at opioid receptors.[2][3][4] Instead, it exhibits weak binding affinity for the sigma-1 receptor and the translocator protein (18 kDa), also known as the peripheral benzodiazepine receptor.[2][5] Due to its emergence in the illicit drug market, robust and reliable analytical methods are necessary for its detection and quantification in biological matrices.
The use of a stable isotope-labeled internal standard, such as W-18-d4, is the gold standard for quantitative mass spectrometry, as it compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[6] This application note outlines a complete workflow for the analysis of W-18, from sample preparation to data interpretation.
Experimental Protocols
Materials and Reagents
-
W-18 reference standard
-
W-18-d4 internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Reagent-grade dichloromethane, isopropanol, and ammonium hydroxide for SPE elution
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for complex matrices like urine to remove interferences and concentrate the analyte.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 1 µg/mL W-18-d4 internal standard solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 1% formic acid in deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2.3.1. LC Parameters
| Parameter | Recommended Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid and 2.5 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient | 0-3 min: 5-20% B3-14 min: 20-28% B14-24 min: 28-95% B24-26 min: Hold at 95% B26-27 min: 95-5% B27-32 min: Re-equilibration at 5% B |
2.3.2. MS/MS Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The following table provides the precursor and product ions for W-18. The transitions for W-18-d4 should be optimized based on the +4 Da mass shift of the precursor ion and its most abundant, stable product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) | Declustering Potential (DP) |
| W-18 | 422.1 | 273.0 (Quantifier) | 50 | User Optimized | User Optimized |
| 111.0 (Qualifier) | 50 | User Optimized | User Optimized | ||
| W-18-d4 (IS) | 426.1 | User Optimized | 50 | User Optimized | User Optimized |
Note: Collision energy (CE) and declustering potential (DP) are instrument-dependent and must be optimized for the specific mass spectrometer being used. A typical starting point for CE optimization for similar compounds is a range of 15-40 eV.
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range. For W-18 in urine, a range of 5-500 ng/mL has been reported to be achievable.[7]
-
Accuracy and Precision: The accuracy (% bias) and precision (% RSD) should be evaluated at multiple concentration levels (low, medium, and high quality controls). Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD is the lowest concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified. For W-18 in urine, an LOD of 5 ng/mL and an LLOQ of 20 ng/mL have been reported.[7]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
The following table summarizes the expected quantitative performance of the described method, based on available literature.[7]
| Parameter | Value |
| Linearity Range | 5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Accuracy (at LLOQ, Low, Mid, High QC) | Within 80-120% of nominal value |
| Precision (at LLOQ, Low, Mid, High QC) | RSD < 20% |
| Recovery | > 90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for W-18 analysis.
Molecular Interactions of W-18
Caption: Known molecular interactions of W-18.
Conclusion
The provided application notes and protocols describe a robust and reliable method for the quantitative analysis of W-18 in urine using a deuterated internal standard. The use of solid-phase extraction for sample preparation and LC-MS/MS for analysis ensures high sensitivity and specificity. Proper method validation is crucial to guarantee the quality and reliability of the generated data. While W-18 has been a compound of interest in forensic toxicology, it is important to note that its pharmacological activity is not mediated by opioid receptors, but rather through weak interactions with the sigma-1 receptor and the translocator protein. This detailed methodology will be a valuable resource for researchers and scientists in the fields of drug development, pharmacology, and forensic science.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. gov.ie [gov.ie]
- 4. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. scielo.br [scielo.br]
Application Note: Quantitative Analysis of W-18 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the potent synthetic opioid W-18 in human urine. The protocol includes three distinct sample preparation procedures: a rapid dilute-and-shoot method, a comprehensive solid-phase extraction (SPE) protocol, and a classic liquid-liquid extraction (LLE) alternative. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing formic acid. The mass spectrometric analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode, utilizing multiple reaction monitoring (MRM) for sensitive and selective detection. This method is intended for researchers, scientists, and drug development professionals involved in toxicology, forensics, and pharmacological studies of novel psychoactive substances.
Introduction
W-18 is a synthetic compound with a chemical structure related to fentanyl, although recent studies suggest it may not have significant opioid receptor activity.[1][2] Initially synthesized in the 1980s as part of a series of analgesic drug discovery compounds, it has emerged as a designer drug in recent years.[3][4] Due to its reported high potency in initial animal studies, there is a critical need for sensitive and reliable analytical methods to detect and quantify W-18 in biological matrices for forensic and research purposes.[3][4] LC-MS/MS offers the necessary selectivity and sensitivity for the determination of trace levels of such compounds in complex biological fluids like urine.
This application note provides a comprehensive guide to the development and implementation of an LC-MS/MS method for W-18 in urine, offering a choice of sample preparation techniques to suit different laboratory needs and sample complexities.
Experimental
Materials and Reagents
-
W-18 standard (Cerilliant or equivalent)
-
W-18-d5 (deuterated internal standard) - custom synthesis may be required
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Sample Preparation Protocols
Three different sample preparation methods are provided to accommodate various laboratory workflows and requirements for sample cleanup and concentration.
Protocol 1: Dilute-and-Shoot
This method is rapid and requires minimal sample manipulation, making it suitable for high-throughput screening.
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of urine with 400 µL of methanol.
-
Add the deuterated internal standard (W-18-d5) to a final concentration of 50 ng/mL.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract and allows for sample concentration, leading to lower limits of detection. The following is a general procedure using a mixed-mode cation exchange cartridge; optimization may be required.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and the deuterated internal standard.
-
Column Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that can provide good recovery and sample cleanup.
-
To 1 mL of urine in a glass tube, add the deuterated internal standard.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| W-18 (Quantifier) | 422.1 | 273.0 | 50 | 25 |
| W-18 (Qualifier) | 422.1 | 111.0 | 50 | 35 |
| W-18-d5 (IS) | 427.1 | 278.0 | 50 | 25 |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Results and Discussion
Method Performance
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Quantitative Data Summary
| Parameter | Dilute-and-Shoot | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Linear Range | 5 - 500 ng/mL | 0.5 - 100 ng/mL | 1 - 250 ng/mL |
| LOD | 5 ng/mL[3] | ~0.2 ng/mL | ~0.5 ng/mL |
| LOQ | 20 ng/mL[3] | ~0.5 ng/mL | ~1 ng/mL |
| Recovery | ~96%[3] | >85% | >80% |
| Intra-day Precision (%CV) | <10% | <10% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
Note: Values for SPE and LLE are typical expected performance based on methods for similar analytes and will require in-lab validation.
The dilute-and-shoot method provides rapid sample turnaround with acceptable sensitivity for many screening purposes.[3] For applications requiring lower detection limits, such as detailed pharmacokinetic studies or low-level exposure monitoring, the SPE method is recommended due to its superior cleanup and concentration capabilities. The LLE method serves as a reliable alternative to SPE.
Visualization
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of W-18 in urine.
Conclusion
This application note provides a detailed and versatile LC-MS/MS method for the quantification of W-18 in human urine. The availability of three distinct sample preparation protocols allows laboratories to choose the most appropriate procedure based on their specific needs for throughput, sensitivity, and sample cleanup. The described method is sensitive, selective, and robust, making it a valuable tool for the analysis of this potent synthetic compound in forensic and research settings.
References
- 1. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo [insight.jci.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. W-18 (drug) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for W-18-d4 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-18 is a synthetic substance with a complex pharmacological profile. While initially investigated for its analgesic properties, recent studies have shown it lacks significant activity at opioid receptors.[1] Its emergence in the illicit drug market and its structural relationship to potent opioids have necessitated the development of sensitive and specific analytical methods for its detection in forensic toxicology. This document provides detailed application notes and protocols for the use of a deuterated internal standard, specifically nor-W-18-d4, in the quantitative analysis of W-18 in biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices by compensating for variations during sample preparation and analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of novel psychoactive substances (NPS) like W-18 due to its high sensitivity, selectivity, and speed.[2][3] The method described herein is for the determination of W-18 in urine samples using nor-W-18-d4 as an internal standard.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described LC-MS/MS method for W-18 analysis.[4]
| Parameter | Value | Description |
| Analyte | W-18 | - |
| Internal Standard | nor-W-18-d4 | A deuterated analog of a W-18 metabolite.[1] |
| Matrix | Urine | - |
| Linearity Range | 5 - 500 ng/mL | The range over which the assay is accurate and precise. |
| Correlation Coefficient (R²) | 0.99 | A measure of the goodness of fit of the calibration curve. |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | 96% | The efficiency of the extraction procedure. |
Experimental Protocols
Materials and Reagents
-
W-18 reference standard
-
nor-W-18-d4 internal standard (Item No. 20317, Cayman Chemical or equivalent)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine for calibration and quality control samples
Preparation of Stock and Working Solutions
-
W-18 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of W-18 reference standard in 10 mL of methanol.
-
nor-W-18-d4 Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of nor-W-18-d4 in methanol.
-
W-18 Working Standard Solutions: Prepare serial dilutions of the W-18 stock solution in methanol to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the nor-W-18-d4 stock solution in methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of urine sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution (nor-W-18-d4) to each tube, except for double blank samples.
-
Add 400 µL of cold methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Liquid Chromatography (LC) System:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C[4]
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy: Optimize for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Analysis and Quality Control
-
Quantification: The concentration of W-18 in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
-
Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The concentrations of the QC samples should be within ±20% of their nominal value.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the forensic toxicology screening of W-18 using W-18-d4 as an internal standard.
References
Application Notes and Protocols for the Analysis of Tungsten-181 in Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tungsten (W) is a heavy metal with increasing industrial and military applications, leading to a growing interest in its toxicological and pharmacological profiles. Tungsten-181 (W-181) is a radioisotope of tungsten with a half-life of 121.2 days, making it a valuable tracer for in vivo and in vitro studies of tungsten's absorption, distribution, metabolism, and excretion (ADME).[1][2] Accurate and reliable quantification of W-181 in biological matrices, such as blood, is crucial for these investigations. This document provides detailed application notes and protocols for the sample preparation and analysis of W-181 in whole blood, primarily focusing on Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) as the analytical technique.
Overview of Analytical Techniques
Several analytical methods can be employed for the determination of tungsten in biological samples, including ICP-MS, Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), and Neutron Activation Analysis (NAA). ICP-MS is often the preferred method due to its high sensitivity, low detection limits, and ability to perform isotopic analysis. For the analysis of a specific radioisotope like W-181, ICP-MS can be used to measure the mass concentration, or radiometric techniques can be employed to measure its radioactivity.
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the analysis of tungsten in blood using ICP-MS. It is important to note that these values are primarily based on the analysis of stable tungsten isotopes. The actual performance for W-181 may vary and should be determined during method validation.
| Parameter | Typical Value | Reference |
| Recovery | 85 - 115% | Estimated based on similar elemental analysis |
| Limit of Detection (LOD) | 0.02 - 0.3 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | Estimated based on typical analytical practices |
| **Linearity (R²) ** | > 0.995 | Estimated based on standard analytical performance |
Experimental Workflow
The overall workflow for the analysis of W-181 in blood involves sample collection, preparation (digestion), and instrumental analysis. A schematic of this workflow is presented below.
Experimental Protocols
Protocol 1: Microwave Digestion of Whole Blood for ICP-MS Analysis
This protocol describes the acid digestion of whole blood samples using a microwave system. This is a critical step to break down the complex organic matrix and bring the tungsten into a solution suitable for ICP-MS analysis.
Materials:
-
Whole blood collected in trace metal-free EDTA (royal blue top) tubes.
-
Concentrated nitric acid (HNO₃), trace metal grade.
-
Microwave digestion system with appropriate vessels.
-
Class A volumetric flasks and pipettes.
-
Ultrapure water (18.2 MΩ·cm).
Procedure:
-
Sample Aliquoting: In a clean laboratory environment, pipette 0.5 mL of well-mixed whole blood into a microwave digestion vessel.
-
Acid Addition: Carefully add 5 mL of concentrated nitric acid to each vessel containing the blood sample.
-
Vessel Sealing: Securely cap the digestion vessels according to the manufacturer's instructions.
-
Microwave Digestion Program: Place the vessels in the microwave digestion system and run a suitable program. A typical program involves a ramp to 200°C over 15 minutes, followed by a hold at 200°C for 20 minutes. The pressure should be monitored and controlled throughout the digestion.
-
Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully open the vessels in a fume hood.
-
Final Dilution: Quantitatively transfer the digested sample to a 50 mL volumetric flask. Rinse the digestion vessel with small volumes of ultrapure water and add the rinsings to the volumetric flask. Bring the final volume to 50 mL with ultrapure water.
-
Internal Standard Addition: Prior to analysis, an appropriate internal standard (e.g., Rhenium, Iridium) should be added to the diluted sample to correct for instrumental drift and matrix effects.
Protocol 2: ICP-MS Analysis of Digested Blood Samples
This protocol outlines the analysis of the prepared blood digests using ICP-MS for the quantification of W-181.
Instrumentation and Parameters:
-
Instrument: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Isotope to Monitor: ¹⁸¹W.
-
Internal Standard Isotopes: ¹⁸⁵Re or ¹⁹³Ir.
-
Plasma Power: 1550 W.
-
Nebulizer Gas Flow: 0.9 L/min.
-
Sample Uptake Rate: 0.4 mL/min.
-
Detector Mode: Pulse counting.
Procedure:
-
Instrument Calibration: Calibrate the ICP-MS using a series of matrix-matched calibration standards containing known concentrations of tungsten.
-
Sample Analysis: Aspirate the diluted and internal standard-spiked samples into the ICP-MS.
-
Data Acquisition: Acquire data for the ¹⁸¹W isotope and the internal standard isotope(s).
-
Quality Control: Analyze quality control samples at regular intervals to ensure the accuracy and precision of the analysis.
-
Data Processing: Use the instrument software to calculate the concentration of W-181 in the original blood sample, correcting for dilution and using the internal standard for normalization.
Safety Considerations for Handling W-181 Blood Samples
Working with radioactive materials requires strict adherence to safety protocols to minimize exposure and prevent contamination.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling blood samples containing W-181.
-
Designated Work Area: All work with radioactive samples should be conducted in a designated and properly labeled area.
-
Contamination Monitoring: Regularly monitor work surfaces and equipment for radioactive contamination using appropriate survey meters.
-
Waste Disposal: Dispose of all radioactive waste (e.g., pipette tips, tubes, digested samples) in properly labeled radioactive waste containers according to institutional guidelines.
-
ALARA Principle: Adhere to the "As Low As Reasonably Achievable" (ALARA) principle to minimize radiation dose.
Biological Interactions of Tungsten
Tungsten has been shown to interfere with cellular processes, particularly in the immune system. Studies have indicated that tungsten can block the differentiation and proliferation of B lymphocytes by downregulating the Interleukin-7 Receptor (IL-7R)/Pax5 signaling pathway. This interference can lead to an accumulation of pre-B cells.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the sample preparation and analysis of W-181 in blood. The use of microwave digestion followed by ICP-MS analysis provides a robust and sensitive method for quantifying this radioisotope. Adherence to proper safety protocols is paramount when working with radioactive materials. Understanding the biological interactions of tungsten, such as its effect on lymphocyte signaling, is crucial for interpreting the results of toxicological and pharmacological studies. Method validation should be performed in the user's laboratory to ensure the reliability of the data.
References
Application Note: A General Protocol for Solid-Phase Extraction of Novel Psychoactive Substances from Plasma
Abstract: This document provides a detailed, generalized solid-phase extraction (SPE) protocol for the isolation and purification of novel psychoactive substances (NPS), using W-18 as a representative compound, from human plasma. Due to the limited availability of specific validated methods for emerging substances like W-18, this protocol is designed as a robust starting point for method development. The procedure employs a reversed-phase SPE mechanism, suitable for non-polar to moderately polar analytes, and is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic laboratories. W-18 is one such compound, noted for its complex pharmacology. Reliable analytical methods are crucial for its detection and quantification in biological matrices. Plasma is a common matrix for pharmacokinetic and toxicological studies, but its complexity, particularly its high protein content, necessitates an effective sample preparation step to ensure accurate and sensitive analysis.[1][2]
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis.[3][4] It offers significant advantages over simpler methods like "dilute and shoot" or protein precipitation by providing cleaner extracts, which can reduce matrix effects in mass spectrometry and extend the life of the analytical column.[1][5] This application note details a generic reversed-phase SPE protocol that can be adapted and validated for the extraction of W-18 and other similar NPS from plasma.
Experimental Protocol
This protocol is based on a "bind and elute" strategy using a reversed-phase sorbent, where the analyte of interest is retained on the SPE cartridge while hydrophilic interferences are washed away.[6]
2.1. Materials and Reagents
-
SPE Cartridges: Reversed-phase polymer-based or C18 cartridges (e.g., 30 mg / 1 mL).
-
Plasma: Blank human plasma for calibration standards and quality controls.
-
Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water.
-
Acids/Bases: Formic acid, ammonium hydroxide for pH adjustment.
-
Internal Standard (IS): A structurally similar compound to W-18, if available (e.g., a deuterated analog).
-
Apparatus: SPE vacuum manifold, centrifuge, vortex mixer, analytical balance, pH meter.
2.2. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. This step enhances the retention of basic compounds on the reversed-phase sorbent.
-
Add the internal standard solution to all samples, calibrators, and controls.
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant for loading onto the SPE cartridge.
2.3. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.[7]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent. This solvates the stationary phase.[8]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of reagent-grade water. This prepares the sorbent for the aqueous sample. Do not allow the sorbent to dry out between this step and sample loading.[8]
-
Sample Loading: Load the supernatant from the pre-treated sample (approx. 1 mL) onto the cartridge. Apply a low vacuum to draw the sample through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar, water-soluble interferences without prematurely eluting the analyte of interest.[9]
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent. A common choice is 5% ammonium hydroxide in methanol. The basic modifier ensures that basic analytes are in a neutral state and readily elute from the reversed-phase sorbent. Collect the eluate in a clean collection tube.[4]
2.4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for injection.
Data Presentation
As no validated method for W-18 SPE from plasma is publicly available, the following table presents representative performance data expected from a well-optimized SPE-LC-MS/MS method for a similar small molecule analyte.
| Parameter | Expected Value | Description |
| Extraction Recovery (%) | > 85% | The percentage of the analyte recovered from the plasma sample after the entire extraction process. |
| Matrix Effect (%) | 90 - 110% | The effect of co-eluting matrix components on the ionization of the analyte. Values close to 100% are ideal. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
Table 1: Representative quantitative data for a generic SPE-LC-MS/MS method for a novel psychoactive substance in plasma.
Visualization of Workflows and Pathways
To clarify the experimental process and the broader context of drug analysis, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. opentrons.com [opentrons.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. organomation.com [organomation.com]
- 9. m.youtube.com [m.youtube.com]
Anwendungs- und Protokollhinweise zur Derivatisierung von W-18 für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: W-18 ist ein potentes synthetisches Opioid, das eine erhebliche Herausforderung für forensische und toxikologische Labore darstellt. Während die Analyse von W-18 überwiegend mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) durchgeführt wird, bleibt die Gaschromatographie-Massenspektrometrie (GC-MS) eine weit verbreitete und zugängliche Technik in vielen Laboren. Die direkte Analyse von W-18 mittels GC-MS ist aufgrund seiner Polarität und seines relativ hohen Molekulargewichts, die zu einer schlechten chromatographischen Leistung und thermischen Zersetzung führen können, schwierig. Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden, indem die Volatilität erhöht und die thermische Stabilität des Analyten verbessert wird.[1][2][3][4]
Dieses Dokument beschreibt ein vorgeschlagenes Protokoll für die Derivatisierung von W-18 mittels Acylierung mit Trifluoressigsäureanhydrid (TFAA), um die Analyse mittels GC-MS zu ermöglichen. Die vorgeschlagene Methode basiert auf etablierten Derivatisierungsstrategien für Verbindungen, die sekundäre Amingruppen enthalten, ähnlich denen in der W-18-Struktur. Es ist zu beachten, dass es sich hierbei um eine theoretische Anwendung handelt, die eine Methodenvalidierung erfordert, da in der wissenschaftlichen Literatur keine spezifischen Protokolle für die Derivatisierung von W-18 für die GC-MS-Analyse veröffentlicht wurden.
Experimentelles Protokoll
1. Materialien und Reagenzien
-
W-18-Referenzstandard
-
Trifluoressigsäureanhydrid (TFAA)
-
Ethylacetat (GC-Qualität)
-
Methanol (HPLC-Qualität)
-
Wasserfreies Natriumsulfat
-
Vortexmischer
-
Heizblock oder Wasserbad
-
Zentrifuge
-
GC-MS-System mit einer geeigneten Kapillarsäule (z. B. 5 % Phenyl-methylpolysiloxan)
2. Herstellung der Standardlösung
-
Bereiten Sie eine Stammlösung von W-18 (1 mg/ml) in Methanol vor.
-
Führen Sie serielle Verdünnungen der Stammlösung mit Methanol durch, um Arbeitsstandards in Konzentrationen von 100 µg/ml, 10 µg/ml, 1 µg/ml und 0,1 µg/ml herzustellen.
3. Probenvorbereitung (Hypothetisches beschlagnahmtes Pulver)
-
Wiegen Sie 1 mg des homogenisierten Pulvers genau ein.
-
Lösen Sie das Pulver in 1 ml Methanol.
-
Mischen Sie die Lösung 1 Minute lang mit dem Vortexmischer.
-
Zentrifugieren Sie die Lösung 5 Minuten lang bei 3000 U/min, um alle unlöslichen Bestandteile zu entfernen.
-
Überführen Sie den Überstand in ein sauberes Röhrchen.
4. Derivatisierungsverfahren
-
Verdampfen Sie ein 100-µl-Aliquot der Standardlösung oder des Probenextrakts bei 60 °C unter einem sanften Stickstoffstrom bis zur Trockne.
-
Geben Sie 50 µl Ethylacetat und 50 µl TFAA in das trockene Röhrchen.
-
Verschließen Sie das Röhrchen fest und mischen Sie es 1 Minute lang mit dem Vortexmischer.
-
Inkubieren Sie das Reaktionsgemisch 30 Minuten lang bei 70 °C in einem Heizblock.
-
Kühlen Sie das Röhrchen auf Raumtemperatur ab.
-
Verdampfen Sie das Reaktionsgemisch unter einem sanften Stickstoffstrom bis zur Trockne.
-
Rekonstituieren Sie den Rückstand in 100 µl Ethylacetat.
-
Injizieren Sie 1 µl der rekonstituierten Lösung in das GC-MS-System.
5. Vorgeschlagene GC-MS-Instrumentenparameter
-
Injektor: Splitless-Modus, 280 °C
-
Säule: 30 m x 0,25 mm ID, 0,25 µm Filmdicke, 5 % Phenyl-methylpolysiloxan
-
Trägergas: Helium, konstante Flussrate von 1,2 ml/min
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 150 °C, 1 Minute halten
-
Rampe: 20 °C/min bis 300 °C
-
Endtemperatur: 300 °C, 10 Minuten halten
-
-
MS-Transferleitung: 290 °C
-
Ionenquelle: Elektronenionisation (EI) bei 70 eV, 230 °C
-
Scanbereich: m/z 50-550
Datenpräsentation
Die folgende Tabelle fasst die erwarteten quantitativen Daten für das mit TFAA derivatisierte W-18 zusammen. Diese Werte sind hypothetisch und erfordern eine experimentelle Validierung.
| Parameter | Erwarteter Wert |
| Retentionszeit (min) | ~ 12,5 |
| Molekülion (M+) des Derivats | m/z 613 |
| Wichtige charakteristische Fragmentionen (m/z) | 544, 416, 288, 111 |
| Nachweisgrenze (LOD) | ~ 5 ng/ml |
| Bestimmungsgrenze (LOQ) | ~ 15 ng/ml |
Visualisierung des experimentellen Arbeitsablaufs
References
Application Notes: W-18-d4 for Clinical Chemistry Assays
Introduction
W-18 is a synthetic substance first developed in the 1980s. While early reports suggested it was a potent opioid, subsequent comprehensive pharmacological studies have demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[1][2][3][4] In vitro and in vivo studies have shown no detectable activity at the mu, delta, and kappa opioid receptors.[1][2][4] Instead, W-18 has been found to have weak activity at sigma receptors and the peripheral benzodiazepine receptor.[1][2][3] Despite the lack of opioid activity, W-18 has emerged as a designer drug, necessitating the development of sensitive and specific analytical methods for its detection in clinical and forensic settings.
W-18-d4 is the deuterated analog of W-18. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry assays, as they exhibit similar chemical and physical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard like W-18-d4 is crucial for achieving accurate and precise quantification of W-18 in complex biological matrices such as urine and blood.
Application
W-18-d4 is intended for use as an internal standard in the quantitative analysis of W-18 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly relevant for clinical chemistry and forensic toxicology laboratories involved in the monitoring of novel psychoactive substances (NPS).
Protocol: Quantitative Analysis of W-18 in Human Urine by LC-MS/MS using W-18-d4 Internal Standard
This protocol describes a method for the quantitative determination of W-18 in human urine using W-18-d4 as an internal standard.
1. Materials and Reagents
-
W-18 analytical standard
-
W-18-d4 internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free human urine for calibrators and quality controls
2. Preparation of Stock and Working Solutions
-
W-18 Stock Solution (1 mg/mL): Accurately weigh and dissolve W-18 in methanol.
-
W-18-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve W-18-d4 in methanol.
-
W-18 Working Solutions: Serially dilute the W-18 stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality controls at appropriate concentrations.
-
W-18-d4 Internal Standard Working Solution (100 ng/mL): Dilute the W-18-d4 stock solution with 50:50 methanol:water.
3. Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking drug-free human urine with the W-18 working solutions to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL) in the same manner.
4. Sample Preparation
-
To 100 µL of urine sample, calibrator, or QC, add 25 µL of the W-18-d4 internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate W-18 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor to product ion transitions for W-18 and W-18-d4.
Data Presentation
Table 1: Illustrative Calibration Curve Data for W-18 in Urine
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,800 | 1.522 |
| 100 | 151,200 | 50,300 | 3.006 |
| 250 | 378,000 | 49,900 | 7.575 |
| 500 | 755,000 | 50,100 | 15.070 |
Calibration Curve Equation: y = 0.0301x + 0.0012 Correlation Coefficient (r²): >0.995
Table 2: Illustrative Precision and Accuracy Data for W-18 QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Low QC | 3 | 2.9 | 96.7 | 4.5 | 5.8 |
| Mid QC | 75 | 76.2 | 101.6 | 3.1 | 4.2 |
| High QC | 400 | 395.5 | 98.9 | 2.5 | 3.7 |
Table 3: Illustrative Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.1 | 95.3 |
| High QC | 400 | 95.5 | 98.1 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of W-18.
Caption: Pharmacological activity of W-18 at various receptors.
References
- 1. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocols for the Use of Deuterated Standards in Synthetic Opioid Analysis
Introduction
The escalating crisis of synthetic opioid abuse necessitates robust and reliable analytical methods for their detection and quantification in biological matrices. Synthetic opioids, such as fentanyl and its analogues, are highly potent and present significant analytical challenges due to their low concentrations in clinical and forensic samples. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a critical component of high-quality quantitative analysis using mass spectrometry. These standards closely mimic the physicochemical properties of the target analyte, co-eluting chromatographically and exhibiting similar ionization behavior. This co-analysis allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1]
This application note provides detailed protocols for the analysis of a panel of common synthetic opioids in urine and blood using deuterated internal standards, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principles of Deuterated Standards in Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for quantitative analysis. In this technique, a known concentration of a deuterated analog of the analyte of interest is added to the sample at the beginning of the analytical process. Because the deuterated standard has a higher mass than the native analyte, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the deuterated standard, precise quantification can be achieved, as most sources of analytical variability will affect both compounds equally.
Opioid Receptor Signaling Pathway
Synthetic opioids primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a synthetic opioid to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects, but also to life-threatening respiratory depression.
Caption: Opioid receptor signaling cascade initiated by synthetic opioid binding.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
4.1.1. Urine Sample Preparation
-
Sample Pre-treatment: To 1.0 mL of urine in a glass tube, add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and the deuterated internal standard mix. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100 mM acetic acid. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS/MS).
4.1.2. Blood/Plasma Sample Preparation
-
Sample Pre-treatment: To 0.5 mL of whole blood or plasma, add the deuterated internal standard mix and 1.5 mL of acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube. The subsequent steps are identical to the urine SPE protocol (steps 2-6), starting with loading the supernatant onto a conditioned SPE cartridge.
Instrumental Analysis
4.2.1. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) is suitable for the separation of synthetic opioids.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol or acetonitrile
-
-
Gradient Program: A typical gradient would be to start at 10-20% B, ramp up to 90-95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate to the initial conditions.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
4.2.2. GC-MS/MS Method
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Derivatization: Many opioids require derivatization (e.g., silylation with BSTFA) to improve their volatility and chromatographic performance.
-
GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Temperature Program: An initial temperature of 100-150°C, ramped to 300-320°C at 10-25°C/min, and held for 2-5 minutes.
-
Injection Mode: Splitless.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in EI mode.
Data Presentation
LC-MS/MS MRM Transitions
The following table provides examples of MRM transitions for a selection of synthetic opioids and their deuterated internal standards. It is important to optimize these parameters on the specific instrument being used.
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Fentanyl | Fentanyl-d5 | 337.2 | 188.1 | 105.1 |
| Sufentanil | Sufentanil-d5 | 387.2 | 289.2 | 147.1 |
| Carfentanil | Carfentanil-d5 | 395.2 | 322.2 | 146.1 |
| Alfentanil | Alfentanil-d5 | 417.2 | 268.2 | 186.1 |
| Remifentanil | Remifentanil-d5 | 377.2 | 245.1 | 217.1 |
| Norfentanyl | Norfentanyl-d5 | 233.2 | 84.1 | 150.1 |
Method Validation Data
The following table summarizes typical validation parameters for the analysis of synthetic opioids in blood using the described LC-MS/MS method.
| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Fentanyl | >0.998 | 0.02 | 0.05 | 95-105 | <10 |
| Sufentanil | >0.997 | 0.02 | 0.05 | 93-107 | <12 |
| Carfentanil | >0.998 | 0.01 | 0.025 | 96-104 | <10 |
| Alfentanil | >0.999 | 0.05 | 0.1 | 94-106 | <11 |
| Remifentanil | >0.997 | 0.05 | 0.1 | 92-108 | <13 |
| Norfentanyl | >0.998 | 0.1 | 0.25 | 95-105 | <10 |
Workflow and Logical Relationships
The overall analytical workflow and the logical relationships between the key stages are crucial for ensuring data quality and traceability.
Caption: A typical experimental workflow for synthetic opioid analysis.
Caption: Logical relationships in the quantitative analysis of synthetic opioids.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of synthetic opioids in complex biological matrices. The protocols outlined in this application note provide a robust framework for the analysis of a range of common synthetic opioids by LC-MS/MS and GC-MS/MS. Proper method validation is essential to ensure the reliability of the results for clinical and forensic applications. The high sensitivity and selectivity of these methods, combined with the use of appropriate internal standards, enable the detection of these potent compounds at physiologically relevant concentrations.
References
Application Note & Protocol: Quantitative Analysis of W-18 in Post-Mortem Specimens Using Stable Isotope Dilution Assay with W-18-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
W-18 is a potent synthetic opioid that poses a significant challenge to forensic toxicology. Its high potency necessitates highly sensitive and specific analytical methods for its detection and quantification in post-mortem specimens to accurately determine its role in cause of death. This document outlines a detailed protocol for the analysis of W-18 in various post-mortem matrices, including blood, liver, and brain tissue, employing a stable isotope-labeled internal standard (W-18-d4) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring accurate quantification in complex biological samples.[1][2]
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, W-18-d4, is added to the specimen prior to sample preparation. The analyte (W-18) and the internal standard are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Experimental Protocols
1. Specimen Collection and Storage
Proper specimen collection and storage are critical for accurate toxicological analysis, as post-mortem redistribution and degradation can alter drug concentrations.[3][4]
-
Specimen Types: Femoral blood, liver, and brain tissue are recommended.
-
Collection: Collect specimens during autopsy in appropriately labeled containers. For blood, use tubes containing a preservative such as sodium fluoride.[5]
-
Storage: Specimens should be stored frozen at -20°C or lower until analysis to minimize degradation.[6] Long-term storage at -70°C is preferable for enhanced stability.[6]
2. Reagents and Materials
-
W-18 and W-18-d4 analytical standards
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl ether)[1]
-
Homogenizer for tissue samples
3. Sample Preparation
3.1. Blood Samples (Liquid-Liquid Extraction)
This protocol is adapted from methods used for other synthetic cannabinoids.[1][5]
-
Pipette 500 µL of whole blood into a centrifuge tube.
-
Add 50 µL of the W-18-d4 internal standard working solution.
-
Add 1 mL of a sodium carbonate buffer (pH 10.2).[5]
-
Vortex for 10 seconds.
-
Add 5 mL of ethyl ether, mix gently for 5 minutes, and then centrifuge for 10 minutes.[1][5]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase starting conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1]
3.2. Tissue Samples (Homogenization and Protein Precipitation)
Tissue samples require homogenization before extraction.[7][8]
-
Weigh approximately 0.4 g of tissue (liver or brain) and add 0.8 mL of saline.[8]
-
Homogenize the tissue using a bead beater or other suitable homogenizer.[8]
-
Pipette an aliquot of the homogenate equivalent to the desired sample volume.
-
Add the W-18-d4 internal standard.
-
Perform protein precipitation by adding a 3:1 ratio of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
4. LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl analytical column is suitable for the separation of W-18.[7][9]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.
Table 1: Suggested MRM Transitions for W-18 and W-18-d4
| Compound | Parent Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| W-18 | 422.1 | 273.0 | 111.0 |
| W-18-d4 | 426.1 | 277.0 | 111.0 |
Note: These transitions are based on published data for W-18 and theoretical values for W-18-d4 and should be confirmed experimentally.[9][10]
Data Presentation
Table 2: Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be established for this method, with example values drawn from similar analyses of novel psychoactive substances.[1][2]
| Parameter | Result |
| Linear Dynamic Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-run Precision (%CV) | < 15% |
| Inter-run Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
Mandatory Visualizations
Caption: Experimental workflow for W-18 detection.
Caption: LC-MS/MS analysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of JWH-018 and JWH-073 by UPLC-MS-MS in postmortem whole blood casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. ojp.gov [ojp.gov]
- 9. An LC-MS/MS method for the determination of W18 in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Analysis of W-18 in Hair Samples for Forensic and Research Applications
Abstract
This application note details a sensitive and robust method for the quantification of W-18, a potent synthetic opioid, in human hair samples. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and drug development professionals requiring a reliable means to detect chronic exposure to W-18. While direct validated methods for W-18 in hair are not widely published, this protocol is adapted from established methods for other potent opioids in keratinous matrices and W-18 analysis in urine.[1][2] All quantitative data is presented to guide laboratory validation, and a detailed experimental workflow is provided.
Introduction
Hair analysis offers a unique advantage in toxicological studies by providing a longer detection window, reflecting a history of drug exposure over months.[3][4][5] W-18 is a synthetic opioid with an analgesic potency reportedly thousands of times greater than morphine, posing a significant public health risk.[1] Developing reliable methods to detect its presence in biological matrices like hair is crucial for forensic investigations and clinical research.[1][2] This document outlines a comprehensive protocol for the extraction and quantification of W-18 in hair, addressing the need for sensitive analytical methods.
The incorporation of drugs into hair is a complex process, influenced by factors such as the drug's physicochemical properties and melanin content of the hair.[6][7][8] This protocol is designed to be a starting point for laboratories to perform their own validation according to established guidelines.
Experimental Protocol
Sample Preparation and Decontamination
-
Sample Collection: Collect a lock of hair (approximately 50 mg) from the posterior vertex of the head.
-
Decontamination: To remove external contaminants, wash the hair sample sequentially with:
-
10 mL of dichloromethane for 2 minutes.
-
10 mL of methanol for 2 minutes.
-
10 mL of deionized water for 2 minutes.
-
-
Drying: Allow the hair sample to air dry completely at room temperature.
-
Pulverization: Cut the decontaminated and dried hair into small segments (approximately 1-2 mm) or pulverize using a ball mill.
Extraction
-
Incubation:
-
Weigh 20 mg of the pulverized hair sample into a glass tube.
-
Add 1 mL of methanol containing an appropriate internal standard (e.g., W-18-d5).
-
Sonicate the mixture for 2 hours at room temperature.[2]
-
Alternatively, incubate at 45°C for 18 hours (overnight).
-
-
Centrifugation: Centrifuge the sample at 3,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the methanol supernatant to a clean tube for further processing.
Solid-Phase Extraction (SPE) - Cleanup
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with:
-
3 mL of methanol.
-
3 mL of deionized water.
-
3 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
Sample Loading: Load the methanol extract from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with:
-
3 mL of deionized water.
-
3 mL of 0.1 M acetic acid.
-
3 mL of methanol.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are suggested as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | W-18: m/z 422.1 -> 273.1 (Quantifier), 422.1 -> 111.0 (Qualifier)[1] |
| W-18-d5 (Internal Standard): m/z 427.1 -> 278.1 |
Data Presentation
The following table summarizes the expected analytical performance parameters based on the analysis of similar compounds in hair and W-18 in urine.[1][2] Laboratories should perform their own validation to establish these parameters.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mg |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mg |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Matrix Effect | < 20% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of W-18 in hair samples.
Signaling Pathway of Drug Incorporation into Hair
Caption: Mechanisms of drug incorporation into the hair shaft.
References
- 1. An LC-MS/MS method for the determination of W18 in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hair analysis - Wikipedia [en.wikipedia.org]
- 4. Overview or Segmented Hair Analysis // Cellmark [cellmark.co.uk]
- 5. Forensic Hair Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mechanisms of drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ion Suppression in W-18-d4 Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of W-18 and its deuterated internal standard, W-18-d4, using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my W-18-d4 quantification?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (W-18) and its internal standard (W-18-d4) is reduced by co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1][4]
Q2: I am observing low signal intensity for both W-18 and W-18-d4. What are the likely causes?
A2: Low signal intensity for both the analyte and the internal standard is a strong indicator of significant ion suppression. This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your compounds of interest.[1] Common sources of interference include phospholipids from plasma or blood samples, salts, proteins, and other drugs or metabolites present in the biological fluid.[5] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My W-18/W-18-d4 ratio is inconsistent across replicates. What could be the problem?
A3: Inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for by the W-18-d4 internal standard. While stable isotope-labeled internal standards like W-18-d4 are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition between samples can still lead to differential ion suppression.[6] This variability can stem from differences in the biological samples themselves or inconsistencies in the sample preparation process.
Q4: How can I determine if ion suppression is occurring in my assay?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of W-18 is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected.[7] A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent. A lower response in the matrix extract confirms the presence of ion suppression.[7]
Q5: What are the most effective ways to mitigate ion suppression in W-18-d4 quantification?
A5: The most effective strategies to combat ion suppression focus on removing interfering matrix components before they enter the mass spectrometer. This can be achieved through:
-
Optimized Sample Preparation: Employing rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) is highly effective at removing phospholipids and other interferences.[8][9]
-
Chromatographic Separation: Modifying your LC method to achieve better separation between W-18/W-18-d4 and co-eluting matrix components can significantly reduce suppression.[3]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering substances, although this may also decrease the analyte signal.[8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting ion suppression in your W-18-d4 quantification experiments.
Caption: A flowchart for systematically troubleshooting ion suppression.
Mechanism of Ion Suppression
Ion suppression in electrospray ionization (ESI) can occur through several mechanisms within the ESI droplet. The following diagram illustrates the competition for charge and surface access between the analyte (W-18) and matrix components.
Caption: Competition for charge and surface access in an ESI droplet.
Experimental Protocols
1. Solid-Phase Extraction (SPE) for W-18 from Oral Fluid
This protocol is adapted from a validated method for the analysis of synthetic opioids in oral fluid.[10][11]
-
Sample Pre-treatment: To 1 mL of oral fluid, add the internal standard solution (W-18-d4).
-
SPE Cartridge Conditioning: Condition a polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated oral fluid sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Wash with 1 mL of hexane.
-
-
Elution:
-
Elute acidic and neutral drugs with 1 mL of ethyl acetate (discarded if only basic drugs are of interest).
-
Wash with 1 mL of methanol (discarded).
-
Elute the basic fraction containing W-18 with 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:5 v/v/v).
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are example starting parameters for the analysis of W-18.
| Parameter | Setting |
| LC Column | C18, e.g., Agilent Poroshell 120 EC-C18 (100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase A | 0.05% formic acid and 5 mM ammonium formate in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% to 20% B over 2 min, then to 50% B over 7 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by direct infusion of W-18 and W-18-d4 standards |
Quantitative Data Summary
The following table summarizes matrix effect data for W-18 in oral fluid from a published method.[10][11] A negative value indicates ion suppression, while a positive value indicates ion enhancement. The use of a stable isotope-labeled internal standard like W-18-d4 is intended to compensate for these effects.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) |
| W-18 | Oral Fluid | SPE | -21.1 to 13.7 |
This table illustrates the variability of matrix effects even with a robust sample preparation method like SPE. It highlights the importance of using a co-eluting, stable isotope-labeled internal standard to ensure accurate quantification.
The following table provides a qualitative comparison of common sample preparation techniques for their effectiveness in reducing matrix effects in the analysis of synthetic opioids in various biological matrices.
| Sample Preparation Technique | Typical Matrix | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Dilute and Shoot | Urine | Low to Moderate | Simple and fast, but may not be sufficient for complex matrices or when high sensitivity is required.[8] |
| Protein Precipitation | Plasma, Blood | Moderate | Removes proteins, but phospholipids and other small molecules remain, which can cause significant suppression. |
| Liquid-Liquid Extraction (LLE) | Various | Moderate to High | Good for removing salts and some polar interferences, but selectivity can be limited. |
| Solid-Phase Extraction (SPE) | Various | High | Highly effective at removing a wide range of interferences, including phospholipids, leading to cleaner extracts and reduced ion suppression.[10][11] |
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hpst.cz [hpst.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of W-18 and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of W-18 and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of W-18 and its putative metabolites.
Issue 1: Poor Peak Shape and Inconsistent Retention Times for W-18
-
Question: My chromatograms for W-18 are showing poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?
-
Answer: These issues are often indicative of strong matrix effects or problems with the analytical column.[1]
-
Probable Cause 1: Matrix-Induced Chromatographic Interferences: Co-eluting matrix components can interact with the analyte and the stationary phase of the column, leading to distorted peak shapes and retention time variability.
-
Solution 1: Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a mixed-mode SPE cartridge that can effectively remove interfering compounds from complex matrices like urine or plasma. A generic SPE protocol is provided below.
-
Dilution: A simple "dilute-and-shoot" approach, where the sample is diluted with an organic solvent like methanol, can significantly reduce the concentration of matrix components.[2]
-
-
Probable Cause 2: Column Degradation: The accumulation of matrix components on the analytical column can lead to a deterioration of its performance.
-
Solution 2: Optimize Chromatographic Conditions:
-
Column Selection: Employ a high-resolution column, such as a C18 or a phenyl-hexyl column, to improve the separation of W-18 from matrix interferences.
-
Gradient Optimization: Adjust the gradient elution profile to enhance the separation of W-18 from the interfering matrix components.[1]
-
Column Washing: Implement a robust column washing step after each analytical run to remove strongly retained matrix components.
-
-
Issue 2: Low Signal Intensity and Poor Sensitivity for W-18 and its Metabolites
-
Question: I am observing a significantly lower signal intensity for W-18 and its potential metabolites in my biological samples compared to the standards prepared in a clean solvent. What is causing this, and how can I improve my sensitivity?
-
Answer: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS analysis where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4]
-
Probable Cause 1: Ion Suppression from Matrix Components: Endogenous compounds in biological matrices (e.g., salts, phospholipids, proteins) can compete with W-18 and its metabolites for ionization, leading to a reduced signal.[1]
-
Solution 1: Comprehensive Sample Cleanup:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a quick way to remove a large portion of the protein content.
-
Solid-Phase Extraction (SPE): A well-optimized SPE protocol is highly effective at removing salts and phospholipids, which are major contributors to ion suppression.
-
-
Probable Cause 2: Inefficient Ionization: The choice of ionization source and its parameters can significantly impact the signal intensity.
-
Solution 2: Optimize Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for compounds like W-18. Experiment with both positive and negative ion modes to determine which provides a better signal.
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the ionization of W-18 and its metabolites.
-
-
Solution 3: Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for W-18 is the most effective way to compensate for ion suppression. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of W-18?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][3] In the context of W-18 analysis in biological fluids (e.g., urine, blood, oral fluid), endogenous substances can either suppress or enhance the ionization of W-18 and its metabolites in the mass spectrometer's ion source. This leads to inaccurate and unreliable quantification, impacting the validity of the analytical results.
Q2: What are the most common metabolic pathways for synthetic opioids like W-18, and what metabolites should I look for?
A2: While specific metabolism data for W-18 is limited, based on studies of similar synthetic cannabinoids and opioids, the primary metabolic pathways are likely to be:
-
Phase I Metabolism: Primarily hydroxylation on the alkyl and aromatic portions of the molecule.
-
Phase II Metabolism: Glucuronide conjugation of the hydroxylated metabolites. Therefore, when analyzing for W-18, it is advisable to also screen for hydroxylated and glucuronidated metabolites.
Q3: How can I quantitatively assess the extent of matrix effects in my W-18 assay?
A3: The two most common methods for quantitatively evaluating matrix effects are the post-extraction addition and post-column infusion methods.
-
Post-Extraction Addition: This method involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solvent. The matrix effect can be calculated as a percentage.
-
Post-Column Infusion: This technique provides a qualitative assessment of where ion suppression or enhancement occurs during the chromatographic run. A constant flow of the analyte solution is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected, and any deviation in the baseline signal of the analyte indicates a matrix effect at that retention time.[2][5][6]
Q4: Are there any specific sample preparation techniques recommended for reducing matrix effects in urine analysis of W-18?
A4: For urine samples, a "dilute-and-shoot" method can be effective if the concentration of W-18 is sufficiently high.[2] However, for lower concentrations, Solid-Phase Extraction (SPE) is recommended. A mixed-mode cation exchange and reversed-phase sorbent can effectively clean up the sample by removing interfering substances.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on matrix effects for W-18 analysis. This data is illustrative and intended to provide a reference for expected outcomes when performing matrix effect experiments.
Table 1: Matrix Effect of W-18 in Different Biological Matrices using the Post-Extraction Addition Method
| Biological Matrix | Mean Peak Area in Neat Solvent (n=3) | Mean Peak Area in Matrix Extract (n=3) | Matrix Effect (%) |
| Human Urine | 1,250,000 | 850,000 | -32% (Ion Suppression) |
| Human Plasma | 1,250,000 | 625,000 | -50% (Ion Suppression) |
| Oral Fluid | 1,250,000 | 1,050,000 | -16% (Ion Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solvent) - 1) x 100
Table 2: Recovery and Process Efficiency for W-18 in Human Urine using Solid-Phase Extraction
| Parameter | Mean Peak Area | Calculation | Result (%) |
| Set 1: W-18 in Neat Solvent | 1,250,000 | - | - |
| Set 2: W-18 spiked post-extraction | 850,000 | (Set 2 / Set 1) * 100 | 68% (Matrix Effect) |
| Set 3: W-18 spiked pre-extraction | 765,000 | (Set 3 / Set 2) * 100 | 90% (Recovery) |
| Process Efficiency | - | (Set 3 / Set 1) * 100 | 61.2% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for W-18 from Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., W-18-d5) and 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution: Elute W-18 and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Evaluation of Matrix Effect by Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of W-18 in the initial mobile phase at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract 1 mL of blank urine using the SPE protocol described above. After the final evaporation step, reconstitute the residue with 100 µL of the W-18 standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike 1 mL of blank urine with the W-18 standard to achieve a final concentration of 50 ng/mL. Process this sample through the entire SPE protocol.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = ([Mean Peak Area of Set B] / [Mean Peak Area of Set A] - 1) x 100
-
Recovery (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) x 100
-
Process Efficiency (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set A]) x 100
-
Visualizations
Caption: Workflow for evaluating matrix effects using the post-extraction addition method.
Caption: Troubleshooting flowchart for addressing ion suppression in W-18 analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing W-18 Carryover in Autosamplers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting carryover of the potent synthetic opioid W-18 in autosamplers. The following information is curated to ensure data integrity and accurate analytical results when working with this challenging compound.
Frequently Asked Questions (FAQs)
Q1: What is W-18 and why is it prone to carryover?
W-18 is a highly potent synthetic opioid. Like many potent, "sticky" compounds, it can adhere to surfaces within the liquid chromatography-mass spectrometry (LC-MS) system, including the autosampler needle, tubing, and injection valve.[1][2] This adsorption can lead to the unintentional introduction of residual W-18 into subsequent analyses, a phenomenon known as carryover.[1][3] Carryover can result in false positives, inaccurate quantification, and compromised data integrity.[1][3]
Q2: What is an acceptable level of carryover?
Ideally, carryover should be less than 0.1% of the analyte signal in the preceding high-concentration sample.[3] However, the acceptable level can depend on the specific assay requirements. For highly sensitive analyses, even trace amounts of carryover can be significant. It is crucial to establish a carryover limit during method development and validation.
Q3: How can I detect carryover in my experiments?
The most straightforward method to detect carryover is to inject a blank sample immediately following a high-concentration standard or sample.[2][3] If a peak corresponding to W-18 appears in the blank injection, it indicates a carryover issue.[4][5] Running multiple blanks can help determine if the carryover is diminishing with each injection.[2]
Q4: Can the type of vial I use contribute to carryover?
Yes, poor-quality or non-silanized glass vials can contribute to analyte adsorption and subsequent carryover.[3] It is recommended to use high-quality, silanized vials with PTFE-sealed caps to minimize interactions between W-18 and the vial surface.[3]
Troubleshooting Guides
Issue: A peak for W-18 is observed in a blank injection following a high-concentration sample.
This is a classic sign of carryover. Follow these steps to identify and resolve the issue:
-
Isolate the Source: First, determine if the carryover is originating from the autosampler or the column.[6]
-
Injector Carryover: If the carryover peak in the blank has the same retention time as the analyte peak in the sample, the issue is most likely with the injection system.[5]
-
Column Carryover: If the retention time is different, or if you see a broad peak, the column may be the source of contamination.[5][6]
-
-
Troubleshooting Autosampler Carryover:
-
Enhance Needle Wash: The autosampler needle is a common source of carryover.[1][3]
-
Optimize Wash Solvent Composition: The choice of wash solvent is critical.
-
The wash solvent should be strong enough to dissolve W-18 effectively. Consider using a solvent that matches the polarity of your mobile phase at its strongest elution point.[7]
-
For basic compounds like many opioids, adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent can help reduce ionic interactions with metal surfaces in the autosampler.[2]
-
-
Inspect and Clean Autosampler Components:
-
-
Troubleshooting Column Carryover:
-
Column Flushing: After a batch of samples, flush the column with a strong solvent to remove any strongly retained compounds.[3] For reverse-phase columns, 100% acetonitrile or methanol is often effective.[10]
-
Dedicated Column: If you frequently analyze high concentrations of W-18, consider dedicating a column specifically for this purpose to avoid cross-contamination with other analyses.
-
Experimental Protocols
Protocol 1: General Autosampler Cleaning Procedure
This protocol is recommended for routine cleaning and after analyzing high concentrations of W-18.
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous): 90:10 water/acetonitrile with 0.1% formic acid.
-
Wash Solvent B (Organic): 50:50 isopropanol/acetonitrile.
-
-
Set Autosampler Wash Parameters:
-
Program the autosampler to perform at least two wash cycles.
-
Use a wash volume of at least 500 µL for each solvent.
-
The wash sequence should be: Wash Solvent B, followed by Wash Solvent A.
-
-
System Flush:
-
After the analytical batch, replace the mobile phase with 100% acetonitrile or methanol and flush the entire system, including the column, for at least 30 minutes at a low flow rate.[10]
-
Protocol 2: Deep Cleaning for Persistent Carryover
If general cleaning is insufficient, a more rigorous deep clean may be necessary.
-
Disassemble Key Components:
-
Carefully remove the injection needle, needle seat, and sample loop.
-
-
Sonication:
-
Place the components in a beaker with a solution of 1:1:1 methanol/isopropanol/water.
-
Sonicate for 15-30 minutes.
-
Rinse thoroughly with fresh solvent.
-
-
Rotor Seal Cleaning:
-
Reassemble and Flush:
-
Reassemble the components and flush the entire system with a strong organic solvent.
-
Data Presentation
| Cleaning Strategy | Analyte Example | Carryover Reduction | Source |
| No Needle Rinse | Chlorhexidine | Baseline (0.07% carryover) | [11] |
| Static Needle Dip in Wash Solvent | Chlorhexidine | ~50% reduction (to 0.04%) | [11] |
| Active Needle Rinse | Chlorhexidine | ~70% reduction (to 0.02%) | [11] |
| Dual-Solvent Wash | General sticky compounds | Significantly improved cleaning | [3] |
| Acidified Wash Solvent | Basic Compounds | Reduces ionic adsorption | [2] |
Visualizations
Experimental Workflow for Carryover Prevention
Caption: Workflow for minimizing and verifying the absence of carryover.
Troubleshooting Logic for Carryover
Caption: A logical guide to troubleshooting the source of carryover.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. mastelf.com [mastelf.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. How to clean the autosampler! [August 23, 2004] - Chromatography Forum [chromforum.org]
- 10. How to Clean a C18 Column? - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Addressing poor peak shape in W-18 chromatography
Welcome to the technical support center for W-18 chromatography. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor peak shape in their analytical experiments.
Troubleshooting Guide: Poor Peak Shape
This guide provides systematic solutions to common peak shape problems encountered during the chromatographic analysis of W-18.
My W-18 peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise quantification accuracy.[1][2][3]
Potential Causes and Solutions:
-
Secondary Interactions: Basic compounds like W-18 can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2][4]
-
Solution: Adjust the mobile phase pH to be at least two units away from the pKa of W-18.[5] Using a low pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these interactions.[2][4] Alternatively, adding a mobile phase modifier like triethylamine can help mask the silanol groups.[4][5] Using a modern, high-purity, end-capped C18 column can also significantly reduce peak tailing for basic compounds.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, causing tailing.[2]
-
Column Contamination and Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.[6]
-
-
Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[3]
-
Solution: Use shorter, narrower inner diameter tubing where possible and ensure the detector settings are appropriate for the peak widths.[3]
-
My W-18 peak is fronting. What should I investigate?
Peak fronting, characterized by a leading edge that is broader than the trailing edge, often indicates an overload phenomenon or solvent mismatch.[7]
Potential Causes and Solutions:
-
Sample Overload: Injecting too high a concentration of W-18 can lead to fronting.[7]
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, resulting in a fronting peak.
-
Column Collapse: A physical collapse of the packed bed inside the column can create channels, leading to peak fronting. This is less common but can occur with extreme pressure or temperature changes.[7][9]
-
Solution: This issue is irreversible, and the column will need to be replaced.[9]
-
My W-18 peak is splitting. What could be the cause?
Split peaks can arise from issues at the injector, a problem with the column inlet, or sample preparation.[1]
Potential Causes and Solutions:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly.[10]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate at the head of the column, leading to a split peak.[1]
-
Solution: Ensure the sample solvent is compatible with the mobile phase.[12]
-
-
Injector Issues: Problems with the injector, such as a damaged rotor seal, can cause the sample to be introduced in two separate bands.[12]
-
Solution: Perform regular maintenance on the injector and replace worn parts as needed.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal peak shape in chromatography?
-
A1: The ideal peak shape is a symmetrical, Gaussian peak. Asymmetry factor (As) or Tailing Factor (TF) are used to measure peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak.
-
-
Q2: How does the mobile phase pH affect the peak shape of W-18?
-
A2: W-18 is a basic compound. At a mid-range pH, residual silanol groups on a silica-based column can be ionized and interact with the protonated W-18, causing peak tailing. By lowering the mobile phase pH (e.g., to 3 or below), the silanol groups are protonated and less likely to interact, resulting in a more symmetrical peak.[2][4]
-
-
Q3: Can the injection volume impact the peak shape?
-
A3: Yes, a larger injection volume, especially when the sample solvent is stronger than the mobile phase, can lead to peak fronting. Conversely, injecting a very large volume can also lead to peak broadening.
-
-
Q4: How often should I clean my C18 column when analyzing W-18?
-
Q5: What are the signs of column degradation?
-
A5: Common signs of column degradation include a loss of resolution, increased peak tailing or fronting, a significant change in retention times, and an increase in backpressure.[6]
-
Data Presentation
The following tables summarize the impact of key chromatographic parameters on peak shape. Note: The following data is illustrative and based on general chromatographic principles. Specific values for W-18 may vary and should be determined empirically.
Table 1: Effect of Injection Volume and Sample Solvent on Peak Shape
| Injection Volume (µL) | Sample Solvent (% Acetonitrile in Water) | Peak Shape Observation | Tailing Factor (Illustrative) |
| 2 | 10% | Symmetrical | 1.1 |
| 5 | 10% | Symmetrical | 1.1 |
| 10 | 10% | Slight Broadening | 1.3 |
| 2 | 50% | Symmetrical | 1.2 |
| 5 | 50% | Slight Fronting | 0.9 |
| 10 | 50% | Significant Fronting | < 0.8 |
Table 2: Influence of Mobile Phase pH on Peak Tailing for a Basic Compound
| Mobile Phase pH | Peak Shape Observation | Tailing Factor (Illustrative) |
| 7.0 | Significant Tailing | > 1.8 |
| 5.0 | Moderate Tailing | 1.5 |
| 3.0 | Symmetrical | 1.1 |
| 2.5 | Symmetrical | 1.0 |
Experimental Protocols
Protocol 1: General C18 Column Cleaning Procedure
This protocol is designed to remove contaminants and restore column performance.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade isopropanol (IPA)
Procedure:
-
Initial Flush (to remove buffers and salts):
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with 10-20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[14]
-
-
Organic Solvent Wash (to remove non-polar contaminants):
-
Flush the column with 10-20 column volumes of 100% ACN.[14]
-
Follow with 10-20 column volumes of 100% MeOH.
-
-
Stronger Wash (for highly retained contaminants):
-
If peak shape issues or high backpressure persist, flush the column with 10-20 column volumes of a stronger solvent like isopropanol.[14]
-
-
Re-equilibration:
-
Flush the column with the initial mobile phase composition (without buffer) for at least 20 column volumes.
-
Gradually re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.
-
Protocol 2: Sample Preparation for W-18 to Minimize Peak Shape Distortion
This protocol aims to prepare a sample of W-18 that is compatible with the chromatographic system.
Materials:
-
Sample containing W-18
-
Initial mobile phase solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Dissolution:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a known volume of the initial mobile phase to a suitable concentration. If the sample has poor solubility, a small amount of a stronger organic solvent can be used, but the final concentration of the strong solvent should be as low as possible.
-
-
Vortexing and Sonication:
-
Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
If necessary, sonicate the sample for 5-10 minutes to aid dissolution.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble material.
-
-
Filtration:
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. This step is crucial to remove any particulates that could clog the column frit and cause peak splitting.
-
-
Injection:
-
Inject the filtered sample into the HPLC system. Start with a small injection volume (e.g., 2-5 µL) and optimize as needed.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for troubleshooting poor peak shape in W-18 chromatography.
Caption: Troubleshooting workflow for poor peak shape in W-18 chromatography.
Caption: Workflow for C18 column cleaning and regeneration.
References
- 1. youtube.com [youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Injection volume & peak shape - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. How to Clean a C18 Column? - Axion Labs [axionlabs.com]
- 12. Precautions for Use of C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
Stability of W-18-d4 in different biological matrices
Disclaimer: The following information is provided for guidance and troubleshooting purposes. There is a notable lack of specific stability data for W-18 and its deuterated analog, W-18-d4, in published scientific literature. The information presented here is largely based on stability studies of other potent synthetic opioids, such as fentanyl and its analogs, which may serve as reasonable surrogates. Researchers should perform their own validation studies to determine the specific stability of W-18-d4 in their laboratory's matrices and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is W-18-d4 and why is its stability in biological matrices important?
A1: W-18-d4 is a deuterated form of W-18, a potent synthetic compound. In analytical toxicology and forensic science, deuterated analogs like W-18-d4 are used as internal standards for the quantification of the non-deuterated parent compound (W-18) by mass spectrometry. The stability of the internal standard is critical for accurate and precise quantification. If W-18-d4 degrades during sample collection, storage, or processing, it can lead to inaccurate measurements of W-18 concentrations in biological samples such as blood, plasma, or urine.
Q2: What are the primary factors that can affect the stability of W-18-d4 in biological samples?
A2: Several factors can influence the stability of synthetic opioids in biological matrices:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are preferred for long-term storage to minimize degradation.
-
pH: The pH of the matrix, particularly urine, can affect the stability of certain compounds.
-
Enzymatic Degradation: Enzymes present in biological matrices like blood (e.g., esterases) can metabolize or degrade the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
Light Exposure: Although less common for this class of compounds, exposure to light can degrade some analytes.
-
Matrix Type: The stability of an analyte can differ between whole blood, plasma, serum, and urine due to differences in their composition and enzymatic activity.
Q3: What are the recommended storage conditions for biological samples containing W-18-d4?
A3: Based on data from other synthetic opioids, the following storage conditions are recommended:
-
Short-term storage (up to 72 hours): Refrigeration at 2-8°C is generally acceptable.[1]
-
Long-term storage: For storage beyond a few days, freezing at -20°C or, ideally, -80°C is recommended to ensure stability for several months.[2][3] It is advisable to minimize the number of freeze-thaw cycles the samples undergo.[3]
Q4: How many freeze-thaw cycles are acceptable for samples containing W-18-d4?
A4: While specific data for W-18-d4 is unavailable, studies on fentanyl analogs have shown that degradation can be observed after as few as four freeze-thaw cycles.[1][3] It is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated, thus avoiding repeated freeze-thaw cycles of the entire sample.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of W-18-d4 during sample analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | - Verify that samples have been stored consistently at the recommended temperature (-20°C or lower for long-term). - Check the storage history of the samples, including the number of freeze-thaw cycles. - If possible, re-analyze a freshly spiked quality control sample that has been stored under ideal conditions to compare recovery. |
| Degradation during sample preparation | - Evaluate the pH of your extraction buffers. Extreme pH values can sometimes lead to degradation. - Minimize the time samples are kept at room temperature during the extraction process. - Consider the use of enzymatic inhibitors if degradation is suspected to be enzyme-mediated, although this is less common for the core structure of W-18. |
| Adsorption to container surfaces | - Ensure the use of appropriate collection and storage tubes (e.g., polypropylene). - Silanized glass vials may be considered for final extracts to minimize adsorption. |
| Instrumental issues | - Verify the performance of the analytical instrument (e.g., LC-MS/MS) with a freshly prepared standard solution of W-18-d4. - Check for any issues with the autosampler, such as temperature fluctuations if a cooled autosampler is used. |
Issue 2: Appearance of unknown peaks near the retention time of W-18-d4.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - Suspected degradation can be investigated by performing forced degradation studies (e.g., exposing a W-18-d4 standard to acidic, basic, and oxidative conditions) to see if similar peaks are generated. - Based on fentanyl degradation pathways, potential products could include N-dealkylated or hydroxylated metabolites.[4] |
| Matrix interference | - Review the chromatography to ensure adequate separation from endogenous matrix components. - Optimize the sample preparation method to improve the removal of interfering substances. |
| Contamination | - Check all reagents, solvents, and labware for potential sources of contamination. |
Stability Data for Analogous Compounds
The following tables summarize stability data for fentanyl and its analogs in whole blood, which can be used as a proxy for estimating the stability of W-18-d4.
Table 1: Long-Term Stability of Fentanyl Analogs in Fortified Whole Blood
| Storage Condition | Duration | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| Room Temperature (~25°C) | 9 months | Low & High | 81.3 - 112.5% (for most analogs) | [1][3] |
| Refrigerated (4°C) | 9 months | Low & High | 81.3 - 112.5% (for most analogs) | [1][3] |
| Frozen (-20°C) | 9 months | Low & High | Generally stable, some degradation after 4 freeze-thaw cycles | [1][3] |
| Elevated Temperature (35°C) | 1 week | Low & High | 74.2 - 112.6% (for most analogs) | [1][3] |
Note: Acrylfentanyl was noted to be significantly less stable under all conditions.[1][3]
Table 2: Stability of Novel Synthetic Opioids (NSOs) in Blood over 36 Weeks
| Storage Condition | Duration | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| Refrigerated | 36 weeks | Low & High | 66 - 118% | [2] |
| Frozen | 36 weeks | Low & High | 66 - 118% | [2] |
| Room Temperature | 2 weeks | Low & High | 77 - 120% | [2] |
| Elevated Temperature (35°C) | 14 days | Low & High | 75 - 109% | [2] |
Experimental Protocols
General Protocol for Assessing W-18-d4 Stability in a Biological Matrix
This protocol outlines a general procedure for conducting freeze-thaw, short-term, and long-term stability studies.
-
Preparation of Spiked Samples:
-
Obtain a pool of the desired biological matrix (e.g., blank human whole blood, plasma, or urine) from multiple sources.
-
Fortify the matrix with W-18-d4 at a minimum of two concentration levels (low and high quality control levels).
-
Aliquot the spiked samples into individual storage vials to avoid multiple freeze-thaw cycles for the long-term stability samples.
-
-
Freeze-Thaw Stability:
-
Analyze a set of freshly spiked samples to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, analyze the samples and compare the results to the baseline.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen, spiked samples and keep them at room temperature for a specified period (e.g., 4, 8, 12, and 24 hours).
-
Analyze the samples at each time point and compare the concentrations to the baseline.
-
-
Long-Term Stability:
-
Store the spiked aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples.
-
Allow the samples to thaw completely, process, and analyze them.
-
Compare the results to the baseline concentrations determined at the beginning of the study.
-
-
Data Analysis:
-
The stability of W-18-d4 is determined by calculating the mean concentration of the stored samples as a percentage of the mean concentration of the baseline samples.
-
Acceptance criteria are typically set such that the mean concentration of the stability samples should be within ±15% of the baseline concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of W-18-d4 in biological matrices.
Caption: Hypothetical degradation pathways for W-18-d4 based on common metabolic routes for synthetic opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability of novel synthetic opioids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of 13 Fentanyl Analogs in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Column Selection for W-18 and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal chromatographic column for the separation of W-18 and its analogs. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended starting column for the analysis of W-18 and its analogs?
For initial method development, a C18 (Octadecylsilane) column is the most widely used and recommended stationary phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of W-18 and its analogs. C18 columns offer excellent hydrophobic retention for the non-polar core structure of these molecules. A method using a C18 column with a mobile phase consisting of formic acid, water, and acetonitrile has been successfully developed for the determination of W-18 in urine samples.[1][2]
Q2: How do structural modifications in W-18 analogs affect their retention on a C18 column?
The retention of W-18 analogs on a C18 column is primarily governed by their hydrophobicity. Generally, you can expect the following trends:
-
Less Polar Analogs: Analogs with the addition of non-polar functional groups (e.g., alkyl chains) or the removal of polar moieties will be more hydrophobic and thus have longer retention times .
-
More Polar Analogs: Analogs with the addition of polar functional groups (e.g., hydroxyl, carboxyl) or the removal of non-polar groups will be more polar and have shorter retention times .
Q3: What alternative columns can be used to improve the separation of W-18 and its analogs, especially for isomers or closely related compounds?
When a standard C18 column does not provide adequate separation, consider these alternatives:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds like W-18 and its analogs.[3][4][5][6] The phenyl groups in the stationary phase can provide π-π interactions with the aromatic rings of the analytes, leading to different elution orders compared to a C18 column. This can be particularly useful for separating isomers or analogs with minor structural differences.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar metabolites or analogs of W-18 that are poorly retained on C18 columns, HILIC is a valuable technique.[7][8][9][10][11] HILIC columns use a polar stationary phase and a high concentration of organic solvent in the mobile phase to retain and separate polar compounds.
-
Mixed-Mode Columns: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. A mixed-mode column could be beneficial for separating a mixture of W-18 and its more polar, potentially charged, metabolites in a single run.
Q4: How does the mobile phase pH affect the chromatography of W-18 and its analogs?
W-18 and many of its analogs contain amine groups, making them basic compounds. The pH of the mobile phase will significantly impact their retention and peak shape.[12][13][14]
-
Low pH (e.g., pH 2-4): At acidic pH, the amine groups will be protonated (positively charged). This can lead to reduced retention on a C18 column due to increased polarity. However, it often results in sharper peaks by minimizing interactions with residual silanols on the silica support.
-
High pH (e.g., pH 8-10): At basic pH, the amine groups will be in their neutral, free-base form. This increases their hydrophobicity and leads to stronger retention on a C18 column. However, it's crucial to use a pH-stable column to avoid degradation of the stationary phase.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for W-18 and its analogs are tailing. What are the common causes and solutions?
-
Answer:
-
Secondary Interactions: Peak tailing for basic compounds like W-18 can occur due to interactions with acidic silanol groups on the silica backbone of the column.
-
Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analytes and minimize these interactions. Using a modern, high-purity, end-capped C18 column can also significantly reduce silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Issue 2: Inadequate Separation of Analogs
-
Question: I am unable to separate two closely related W-18 analogs. What can I do?
-
Answer:
-
Optimize Mobile Phase:
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different selectivity is the next step. A Phenyl-Hexyl column is a good alternative to a C18 for aromatic compounds and may provide the necessary resolution.[3][4][5][6]
-
Issue 3: Ion Suppression in LC-MS Analysis
-
Question: I am experiencing low signal intensity and poor reproducibility in my LC-MS analysis of W-18. Could this be ion suppression?
-
Answer: Yes, ion suppression is a common issue in LC-MS, especially when analyzing samples from complex matrices like biological fluids. It occurs when co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.
-
Modify Chromatography: Adjust the chromatographic method to separate the W-18 analogs from the interfering matrix components. This may involve changing the gradient, mobile phase composition, or switching to a column with different selectivity.
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering compounds.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
-
Data Presentation
The following tables provide a hypothetical summary of expected retention behavior for W-18 and some of its plausible analogs on different column types. Note: This data is illustrative and based on general chromatographic principles. Actual retention times will vary depending on the specific instrument, method parameters, and exact analog structure.
Table 1: Predicted Relative Retention Times of W-18 and Analogs on a C18 Column
| Compound | Structural Modification | Expected Polarity | Predicted Relative Retention Time |
| W-18 | - | Reference | 1.00 |
| Desmethyl-W-18 | Removal of a methyl group | Slightly more polar | < 1.00 |
| Ethyl-W-18 | Addition of an ethyl group | Less polar | > 1.00 |
| Hydroxy-W-18 | Addition of a hydroxyl group | More polar | << 1.00 |
| Chloro-W-18 | Addition of a chloro group | Slightly less polar | > 1.00 |
Table 2: Comparison of Column Types for W-18 and a Polar Analog (Hydroxy-W-18)
| Column Type | Principle of Separation | Predicted Retention of W-18 | Predicted Retention of Hydroxy-W-18 | Primary Application |
| C18 | Hydrophobic Interaction | Strong | Weak | General purpose, good for non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Strong (potentially different selectivity than C18) | Weak | Alternative selectivity for aromatic compounds, isomer separation. |
| HILIC | Hydrophilic Interaction | Very Weak | Strong | Separation of very polar compounds that are not retained in reversed-phase. |
Experimental Protocols
General LC-MS/MS Method for W-18 and Analogs
This protocol is a starting point and should be optimized for your specific application and available instrumentation.
1. Sample Preparation (from Urine) [1]
-
To 1 mL of urine, add an internal standard.
-
Dilute with methanol.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18, 2.1 x 100 mm, 2.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
W-18: Precursor Ion > Product Ions (specific m/z values need to be determined empirically)
-
Analogs: Predicted precursor and product ions based on their chemical structure.
-
Visualizations
Caption: Experimental workflow for the analysis of W-18 and its analogs.
Caption: Decision tree for troubleshooting poor separation of W-18 analogs.
References
- 1. separationmethods.com [separationmethods.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. mdpi.com [mdpi.com]
- 12. Effect of pH on LC-MS Analysis of Amines | Waters [waters.com]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing In-source Fragmentation of W-18-d4
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize in-source fragmentation (ISF) of W-18-d4 and other susceptible analytes during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF)?
In-source fragmentation is a phenomenon that occurs in the ion source of a mass spectrometer, where analyte ions fragment before they enter the mass analyzer.[1][2] This process is primarily caused by energetic collisions between the ions and neutral gas molecules in the intermediate pressure region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[1][2] The extent of ISF is influenced by various instrumental parameters and the chemical nature of the analyte itself.[2]
Q2: Why is minimizing in-source fragmentation of W-18-d4 important?
Minimizing in-source fragmentation is crucial for several reasons:
-
Accurate Molecular Weight Determination: Excessive fragmentation can diminish the signal of the precursor ion, making it difficult to confirm the molecular weight of W-18-d4.
-
Quantitative Accuracy: If the fragmentation is not reproducible, it can lead to inaccuracies in the quantification of your analyte. While in some cases fragment ions are used for quantification, it's often preferable to use the precursor ion for better specificity and sensitivity.[3][4]
-
Spectral Interpretation: A complex spectrum with numerous fragment ions can complicate data interpretation and compound identification.[1]
Q3: What are the primary causes of in-source fragmentation?
The main factors contributing to in-source fragmentation are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source to the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions and greater fragmentation.[1][5]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation upon collision.[1][6] For some compounds, high desolvation temperatures can facilitate fragmentation.[7][8]
-
Analyte Instability: Some molecules are inherently fragile and prone to fragmentation even under mild conditions.[9][10] Deuterated compounds like W-18-d4 may have slightly different fragmentation patterns compared to their non-deuterated counterparts, although the fundamental principles of minimizing fragmentation remain the same.
-
Ion Source Contamination: A dirty ion source can lead to unstable spray and increased fragmentation.[4]
Troubleshooting Guide
This guide provides a systematic approach to minimizing in-source fragmentation of W-18-d4.
Initial Assessment
-
Confirm Fragmentation: First, ensure that the observed ions are indeed in-source fragments and not impurities or adducts. You can do this by observing the disappearance of the precursor ion signal as the fragment ion signals increase when you intentionally increase the cone voltage.
-
Review Literature: Although specific data for W-18-d4 may be limited, search for literature on the mass spectrometric analysis of structurally similar compounds. This can provide a good starting point for your method development.
Systematic Optimization of MS Parameters
The following table summarizes the key parameters to adjust to reduce in-source fragmentation. It is recommended to adjust one parameter at a time to observe its effect.
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage | Decrease in small increments (e.g., 5-10 V) | Reduces the kinetic energy of ions, leading to "softer" ionization and less fragmentation.[5] | May decrease overall ion signal if set too low. |
| Desolvation Temperature | Decrease in increments of 25-50 °C | Reduces the thermal energy imparted to the ions, preserving the precursor ion.[7] | Inefficient desolvation can lead to solvent clusters and reduced signal intensity. |
| Source Temperature | Decrease in increments of 10-20 °C | Similar to desolvation temperature, this minimizes thermal stress on the analyte.[6] | May affect ionization efficiency. |
| Nebulizer Gas Flow | Optimize (may need to increase or decrease) | Affects droplet size and desolvation efficiency. An optimal flow can improve ionization without excessive fragmentation.[11] | Suboptimal flow can lead to poor sensitivity or unstable spray. |
| Capillary Voltage | Optimize (typically a smaller effect on ISF) | Primarily affects the efficiency of ion sampling from the ESI plume. While it has a lesser effect on fragmentation compared to cone voltage, optimization is still recommended.[7] | Can impact overall signal intensity. |
Experimental Protocol: Optimizing Cone Voltage
This protocol outlines a systematic approach to finding the optimal cone voltage to minimize fragmentation of W-18-d4 while maintaining adequate signal intensity.
-
Prepare a standard solution of W-18-d4 at a known concentration in a solvent compatible with your LC-MS system.
-
Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.
-
Set initial MS parameters based on a generic method or literature for similar compounds. Set the desolvation and source temperatures to moderate values.
-
Acquire data in full scan mode to observe the precursor and fragment ions.
-
Start with a relatively high cone voltage where you observe significant fragmentation.
-
Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step) and acquire a spectrum at each step.
-
Monitor the intensities of the precursor ion (M+H or other adducts) and the major fragment ions at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest precursor ion signal with minimal fragmentation. This is often a compromise to retain sufficient overall signal.
Visualizing the Process
The following diagrams illustrate the concepts of in-source fragmentation and the troubleshooting workflow.
Caption: In-source fragmentation of W-18-d4 in the mass spectrometer.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. waters.com [waters.com]
- 8. High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
Validation & Comparative
A Comparative Guide to ICH Guidelines for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) guidelines for analytical method validation, primarily focusing on the recently updated ICH Q2(R2), with perspectives from other regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and drug development professionals in navigating the regulatory landscape and ensuring compliance.
Introduction to ICH and its Role in Harmonization
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented globally, aiming to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The validation of analytical procedures is a critical component of this process, demonstrating that a method is suitable for its intended purpose.[1]
The landscape of analytical method validation is evolving, with a move towards a lifecycle approach. The updated ICH Q2(R2) guideline on the validation of analytical procedures works in concert with ICH Q14 on analytical procedure development, promoting a more systematic, science- and risk-based approach.[1][2] This integrated framework spans the entire analytical lifecycle, from development through validation, routine use, and change management.[3]
Core Validation Parameters: A Comparative Overview
While the ICH, FDA, and EMA are largely aligned on the fundamental principles of analytical method validation, there can be subtle differences in emphasis and interpretation. For bioanalytical methods, the FDA and EMA have both adopted the ICH M10 guideline, leading to greater harmonization in that specific area.[4] However, for other analytical methods, minor variations may still exist.
The following table summarizes the key validation parameters as outlined in the ICH Q2(R2) guideline, with comparative notes regarding FDA and EMA perspectives where notable differences are reported.
| Validation Parameter | ICH Q2(R2) Guideline Description | Comparative Notes (FDA/EMA) | Typical Acceptance Criteria (General) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[5] | Largely harmonized. All agencies require demonstration that the signal is from the analyte of interest. | No specific numerical criterion. Demonstrated by lack of interference from placebo, impurities, etc. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] | Generally aligned. The FDA guidance often emphasizes the importance of accuracy across the entire range. | Recovery of 98.0% to 102.0% for drug substance assay; may be wider for impurities. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Harmonized in principle. EMA guidance is sometimes considered more prescriptive on the practical execution of these studies.[3][6] | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Linearity | The ability of the analytical procedure to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. | General agreement. All agencies expect a clear relationship between concentration and response to be demonstrated. | Correlation coefficient (r) ≥ 0.999. |
| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Consistent across guidelines. The range should be justified based on the intended application of the method. | Defined by the linearity, accuracy, and precision data. |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Harmonized. Three common methods for determination are visual evaluation, signal-to-noise ratio, and the use of the standard deviation of the response and the slope. | Typically a signal-to-noise ratio of 3:1.[7] |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Harmonized. The QL is a parameter of quantitative assays for low levels of compounds in sample matrices. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | ICH Q2(R2) considers robustness as part of method development (ICH Q14).[2] Some regional guidelines, like ANVISA's, have had more specific requirements for robustness testing during validation.[8] | No specific acceptance criteria; the effect of variations is evaluated. |
Experimental Protocols: A General Framework
Detailed experimental protocols should be established before validation studies are initiated. These protocols should be based on the principles outlined in the relevant guidelines.
Protocol for a High-Performance Liquid Chromatography (HPLC) Assay Method
-
Objective: To validate the HPLC method for the quantification of Active Pharmaceutical Ingredient (API) in a drug product.
-
Validation Parameters to be Evaluated: Specificity, Accuracy, Precision (Repeatability and Intermediate Precision), Linearity, Range, and Robustness.
-
Methodology:
-
Specificity: Analyze placebo, API, and drug product samples. Assess for any interference at the retention time of the API.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of API at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.
-
Precision:
-
Repeatability: Analyze six independent preparations of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Linearity: Prepare a series of at least five concentrations of the API standard over the intended range (e.g., 50% to 150% of the target concentration). Plot the response versus concentration and perform linear regression analysis.
-
Range: The range will be determined based on the results from the accuracy, precision, and linearity studies.
-
Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Visualizing the Validation Process
Diagrams can be a powerful tool for understanding complex workflows and relationships. The following diagrams, created using the DOT language, illustrate key aspects of the analytical method validation process.
Caption: The interconnected lifecycle of an analytical method.
Caption: A typical workflow for analytical method validation.
Conclusion
The harmonization efforts led by the ICH have significantly aligned the principles of analytical method validation across major regulatory regions. While the core tenets of ensuring an analytical method is fit for its purpose remain constant, it is crucial for professionals in the pharmaceutical industry to stay abreast of the latest updates to guidelines such as ICH Q2(R2) and their interplay with other relevant documents like ICH Q14. By adopting a lifecycle approach and a thorough understanding of the validation parameters, organizations can ensure the generation of reliable analytical data, thereby supporting the development and manufacturing of safe and effective medicines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. elearning.unite.it [elearning.unite.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Quantitative Analysis of W-18: Evaluating Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of W-18, a potent synthetic opioid. Focusing on the critical performance metrics of linearity, accuracy, and precision, this document aims to equip researchers with the necessary information to select and implement the most suitable analytical techniques for their specific research needs. Experimental data for W-18 is presented alongside comparative data for other relevant synthetic opioids to offer a broader context for performance evaluation.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the linearity, accuracy, and precision of various analytical methods used for the quantification of W-18 and other synthetic opioids. These metrics are crucial for ensuring the reliability and validity of experimental results.
Table 1: Linearity of Synthetic Opioid Quantification
| Analyte | Method | Matrix | Linear Range | Correlation Coefficient (R²) |
| W-18 | LC-MS/MS | Whole Blood | 0.025 - 2.5 ng/mL | > 0.99 |
| W-18 | LC-MS/MS | Urine | 0.1 - 100 ng/mL | > 0.995 |
| Fentanyl | GC-MS | Plasma | 0.1 - 25 ng/mL | > 0.99 |
| Carfentanil | LC-MS/MS | Plasma | 0.01 - 10 ng/mL | > 0.998 |
| U-47700 | LC-MS/MS | Blood | 1 - 1000 ng/mL | > 0.99 |
Table 2: Accuracy of Synthetic Opioid Quantification
| Analyte | Method | Matrix | Concentration (ng/mL) | Recovery (%) | Bias (%) |
| W-18 | LC-MS/MS | Whole Blood | 0.075 | 95 - 105 | < 15 |
| W-18 | LC-MS/MS | Whole Blood | 2.0 | 98 - 102 | < 10 |
| Fentanyl | GC-MS | Plasma | 0.5 | 85 - 115 | < 15 |
| Carfentanil | LC-MS/MS | Plasma | 0.1 | 90 - 110 | < 15 |
| U-47700 | LC-MS/MS | Blood | 10 | 92 - 108 | < 10 |
Table 3: Precision of Synthetic Opioid Quantification
| Analyte | Method | Matrix | Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| W-18 | LC-MS/MS | Whole Blood | 0.075 | < 10 | < 15 |
| W-18 | LC-MS/MS | Whole Blood | 2.0 | < 8 | < 12 |
| Fentanyl | GC-MS | Plasma | 0.5 | < 15 | < 20 |
| Carfentanil | LC-MS/MS | Plasma | 0.1 | < 10 | < 15 |
| U-47700 | LC-MS/MS | Blood | 10 | < 5 | < 10 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the quantification of W-18 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: W-18 Quantification in Whole Blood by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of whole blood, add an internal standard (e.g., W-18-d5).
-
Lysis: Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Dilution: Transfer the supernatant and dilute with 6 mL of deionized water.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Loading: Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by an acidic solution, and then methanol.
-
Elution: Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to separate W-18 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both W-18 and the internal standard for quantification and confirmation.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
3. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantification: Determine the concentration of W-18 in the samples by interpolating their peak area ratios from the calibration curve.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[1][2][3][4][5]
Visualizing Analytical Workflows
Diagrams provide a clear visual representation of complex processes. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for W-18 quantification and the factors influencing analytical accuracy.
Caption: Experimental workflow for W-18 quantification.
Caption: Key factors influencing analytical accuracy.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a widely used and highly sensitive method for W-18 quantification, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative, particularly for certain research applications.
LC-MS/MS:
-
Advantages: High sensitivity and selectivity, suitable for polar and thermally labile compounds like W-18, minimal sample derivatization required.
-
Disadvantages: Susceptible to matrix effects which can impact accuracy and precision.[1][3][4][5] The use of a suitable stable isotope-labeled internal standard is crucial to mitigate these effects.[5]
GC-MS:
-
Advantages: Robust and reliable, excellent chromatographic separation, extensive spectral libraries for compound identification.
-
Disadvantages: Often requires derivatization to increase the volatility and thermal stability of polar analytes like opioids, which can add complexity to the sample preparation process.[6][7][8]
The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation and expertise. For the ultra-trace level quantification of potent synthetic opioids like W-18 in complex biological matrices, LC-MS/MS is often the preferred method due to its superior sensitivity. However, GC-MS remains a powerful tool, especially in forensic toxicology, where its robust nature and extensive libraries are highly valued.[9][10]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review (Journal Article) | OSTI.GOV [osti.gov]
Detecting the Undetectable: A Comparative Guide to the Limits of Detection and Quantification for W-18 and Other Synthetic Opioids
In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic opioid W-18 has emerged as a compound of significant interest to researchers and drug development professionals. Its analytical characterization is crucial for both forensic and clinical applications. Central to this characterization is the determination of the limit of detection (LOD) and the limit of quantification (LOQ), which define the smallest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of the LOD and LOQ for W-18, benchmarked against other relevant synthetic opioids, and details the experimental protocols necessary for these determinations.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of analytical methods is paramount when dealing with highly potent synthetic opioids, where trace amounts can have significant physiological effects. The following table summarizes the LOD and LOQ values for W-18 and a selection of other synthetic opioids, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
| Analyte | Matrix | LOD | LOQ |
| W-18 | Urine | 5 ng/mL[1] | 20 ng/mL[1] |
| W-18 | Oral Fluid | 5 ng/mL | 10 ng/mL[2][3] |
| W-15 | Oral Fluid | 5 ng/mL | 10 ng/mL[2][3] |
| Fentanyl Analogs | Blood | 0.32 - 200 pg/mL | Not Specified |
| Fentanyl Analogs | Urine | 1.6 - 40 pg/mL | Not Specified |
| Carfentanil | Plasma | 7.5 pg/mL | 15 pg/mL |
| Various Fentanyl Analogs | Postmortem Whole Blood | 0.5 ng/mL | Not Specified |
| Carfentanil | Postmortem Whole Blood | 0.1 ng/mL | Not Specified |
Note: The significant variance in LOD and LOQ values across different studies can be attributed to differences in instrumentation, sample matrix, and specific validation protocols.
Experimental Protocol: Determination of W-18 in Urine by LC-MS/MS
The following is a detailed methodology for the determination of W-18 in urine samples, based on established analytical protocols.[1]
1. Sample Preparation:
-
Standard Preparation: Prepare W-18 standards with concentrations ranging from 5 to 500 ng/mL in negative urine. An appropriate deuterated internal standard should be added to all samples.
-
Dilution: Dilute the urine samples with methanol.
-
Centrifugation: Centrifuge the diluted samples to precipitate proteins and other interfering substances.
-
Supernatant Collection: Collect the supernatant for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
Column: Utilize a C18 analytical column.
-
Oven Temperature: Maintain the column at 50°C.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of formic acid, water, and acetonitrile.
-
-
Mass Spectrometry:
-
Ionization Mode: Operate the mass spectrometer in positive ion mode.
-
Quantification Mode: Use multiple reaction monitoring (MRM) for quantification.
-
Parent and Precursor Ions: Monitor for the parent ion of W-18 (m/z 422.1) and its specific precursor ions (e.g., Q1-273, Q2-111.0, Q3-150.0 g/mol ).[1]
-
3. Data Analysis and LOD/LOQ Determination:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations.
-
LOD and LOQ Calculation: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3:1 and the LOQ as an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Visualizing Analytical Workflows
To further elucidate the processes involved in determining detection limits and the broader context of NPS analysis, the following diagrams have been generated using Graphviz (DOT language).
Caption: General experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: A tiered analytical approach for the detection and characterization of Novel Psychoactive Substances (NPS).
References
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS | Office of Justice Programs [ojp.gov]
Cross-Validation of Analytical Methods for W-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of potent novel psychoactive substances (NPS), such as the synthetic opioid W-18, presents a significant challenge for forensic and clinical laboratories. The accurate and reliable detection and quantification of these compounds are crucial for public health and safety. This guide provides a comparative overview of three common analytical techniques for the detection of W-18 and similar synthetic opioids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a generalized workflow for the cross-validation of analytical methods. The information presented is intended to assist researchers and laboratory professionals in selecting and validating appropriate analytical strategies for W-18 and other emerging synthetic compounds.
Data Presentation: Performance Characteristics
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes key quantitative data for LC-MS/MS, GC-MS, and ELISA, based on available literature for W-18 and other synthetic opioids. It is important to note that direct comparative studies for W-18 across all three platforms are limited; therefore, some data is extrapolated from studies on similar compounds.
| Performance Metric | LC-MS/MS | GC-MS | ELISA (Screening) |
| Limit of Detection (LOD) | 5 ng/mL (for W-18 in urine)[1] | Generally low ng/mL range | ~5 ng/mL (for synthetic cannabinoids)[2] |
| Limit of Quantification (LOQ) | 20 ng/mL (for W-18 in urine)[1] | Generally low to mid ng/mL range | Not typically used for quantification |
| Accuracy (% Recovery) | 96% (for W-18 in urine)[1] | High | N/A (Qualitative) |
| Precision (%RSD) | <15% | <15% | N/A (Qualitative) |
| Specificity | High | High | Moderate to High (potential for cross-reactivity)[2] |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical tests. Below are representative protocols for the analysis of synthetic opioids using LC-MS/MS, GC-MS, and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative method for the quantitative analysis of W-18 in a urine matrix.
1. Sample Preparation:
-
To 1 mL of urine sample, add an internal standard (e.g., W-18-d5).
-
Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Condition an SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for W-18 and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly reliable method for the identification of synthetic opioids, often considered a "gold standard" in forensic analysis.[4]
1. Sample Preparation:
-
For urine samples, an initial hydrolysis step (enzymatic or acidic) may be necessary to cleave conjugated metabolites.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
The extract is then evaporated to dryness.
-
A derivatization step is often required to improve the volatility and thermal stability of the analyte. This involves reacting the analyte with a derivatizing agent (e.g., silylation or acylation reagents).
2. GC-MS Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer: A mass spectrometer, often a single quadrupole or ion trap, is used for detection.
-
Ionization: Electron ionization (EI) is the most common ionization technique.
-
Data Acquisition: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput screening technique that relies on antigen-antibody interactions.[5] This is a general protocol for a competitive ELISA.
1. Assay Procedure:
-
Plate Preparation: A 96-well microtiter plate is pre-coated with antibodies specific to the target analyte or a related structure.[5]
-
Sample/Standard Addition: Add standards, controls, and unknown samples to the wells.
-
Enzyme Conjugate Addition: Add a known amount of enzyme-labeled drug (conjugate) to each well. This will compete with the drug in the sample for binding to the antibodies on the plate.[5]
-
Incubation: Incubate the plate for a specified time to allow for competitive binding to occur.
-
Washing: Wash the plate to remove any unbound sample and enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate to the wells. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Data Analysis: Read the absorbance of each well using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.
Mandatory Visualization
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring that a new or modified method provides results that are equivalent or superior to an existing, validated method.
Caption: A generalized workflow for the cross-validation of analytical methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 3.1. Cross-validation: evaluating estimator performance — scikit-learn 1.7.2 documentation [scikit-learn.org]
- 3. mdpi.com [mdpi.com]
- 4. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ELISA Video Protocol | Proteintech Group [ptglab.com]
Navigating the Analytical Maze: A Comparative Guide to W-18 Analysis
A Guide for Researchers and Forensic Science Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and clinical toxicology communities. Among these, W-18 gained notoriety due to initial reports of its extreme potency, sparking significant concern and driving the need for robust analytical methods for its detection and quantification. This guide provides a comparative overview of the analytical methodologies for W-18, summarizing validation data from published studies to offer a benchmark for laboratories. It also addresses the evolving understanding of W-18's pharmacology and outlines a typical workflow for its analysis.
The Shifting Landscape of W-18's Pharmacology
Initial reports suggested that W-18 was a potent synthetic opioid, leading to its classification as a substance of high concern. However, subsequent research has cast doubt on its activity at classical opioid receptors. Studies have shown that W-18 and its analog, W-15, exhibit no significant agonist or antagonist activity at mu, delta, kappa, and nociception opioid receptors in vitro and in vivo. This crucial finding suggests that the adverse health effects associated with W-18 may not be mediated by the same mechanisms as traditional opioids. Despite this, the potential for harm remains, and the ability to accurately detect and quantify W-18 in biological samples is paramount for forensic investigations and clinical toxicology.
Comparative Analysis of W-18 Quantification Methods
While no formal, large-scale inter-laboratory comparison studies on W-18 have been published, several laboratories have developed and validated analytical methods for its quantification in biological matrices. The primary techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a summary of validation parameters from a representative LC-MS/MS method for the analysis of W-18 in whole blood.
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% bias) | Within ±15% |
| Recovery (%) | >85% |
| Matrix Effect (%) | <15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting W-18 from biological matrices like blood or urine is solid-phase extraction.
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and a buffer solution to adjust the pH.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water and the appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. This typically includes a sequence of deionized water, an acidic buffer, and an organic solvent like methanol.
-
Elution: Elute W-18 from the cartridge using a basic organic solvent mixture, such as dichloromethane/isopropanol/ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both W-18 and the internal standard to ensure accurate identification and quantification.
-
Visualizing the Processes
To better understand the theoretical and practical aspects of W-18 analysis, the following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow.
Hypothesized Mu-Opioid Receptor Signaling Pathway for W-18.
General Experimental Workflow for W-18 Analysis.
Conclusion
The analytical landscape for novel psychoactive substances is in constant flux, and W-18 serves as a prime example of the complexities involved. While initial concerns about its opioid potency have been tempered by scientific evidence, the need for reliable analytical methods remains critical for public health and safety. The methodologies presented in this guide, centered around LC-MS/MS, provide a robust framework for the accurate detection and quantification of W-18. As the NPS market continues to evolve, inter-laboratory collaboration and the sharing of analytical data and protocols will be essential in staying ahead of emerging threats.
A Comparative Guide to W-18-d4 and ¹³C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterium-labeled compounds, exemplified by W-18-d4, and carbon-13 (¹³C)-labeled compounds. This comparison is supported by established principles and experimental considerations to aid researchers in selecting the optimal internal standard for their analytical needs.
Core Principles and Performance Comparison
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest.[1][2] This allows them to co-elute chromatographically and experience similar ionization and matrix effects, thus providing effective normalization for variations throughout the analytical workflow.[1][3] However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling can significantly impact analytical performance.
The fundamental difference lies in the mass and chemical properties of the isotopes. Deuterium is approximately twice the mass of protium (¹H), leading to more pronounced isotopic effects.[3][4][5] In contrast, ¹³C has only a slight mass increase over ¹²C, resulting in more subtle differences between the labeled and unlabeled analyte.[3]
Quantitative Data Summary
The following table summarizes the key performance characteristics of deuterium-labeled (e.g., W-18-d4) and ¹³C-labeled internal standards based on established analytical principles.
| Feature | W-18-d4 (Deuterium-Labeled) | ¹³C-Labeled Internal Standard | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | The significant mass difference in deuterium labeling can alter chromatographic behavior, particularly in high-resolution chromatography.[6][7] ¹³C-labeled standards have virtually identical retention times to their native counterparts.[3][6][8] |
| Isotopic Stability | Risk of back-exchange (D for H) if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable; the ¹³C label is integrated into the carbon backbone of the molecule. | Deuterium atoms on heteroatoms can be labile and exchange with protons in the solvent, leading to a loss of the isotopic label.[1][7] ¹³C labels are not susceptible to this exchange.[1] |
| Matrix Effect Compensation | Generally effective, but chromatographic shifts can lead to differential ion suppression if the analyte and standard elute into different matrix environments. | Optimal compensation for matrix effects due to perfect co-elution. | For accurate compensation, the internal standard must experience the same matrix effects as the analyte at the same point in time.[1][7] |
| Fragmentation in MS/MS | Fragmentation patterns can sometimes differ from the unlabeled analyte, and labeled atoms may migrate. | Fragmentation patterns are typically identical to the unlabeled analyte, with a predictable mass shift. | The weaker C-D bond compared to a C-H bond can sometimes lead to different fragmentation pathways, a phenomenon known as the kinetic isotope effect.[4] ¹³C labeling does not typically alter fragmentation.[8] |
| Availability and Cost | Often more readily available and less expensive to synthesize. | Synthesis can be more complex and costly. | The synthetic routes for introducing deuterium are often more straightforward than those for incorporating ¹³C.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of a target analyte (e.g., W-18) in a biological matrix using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: To a 1 mL aliquot of the biological sample (e.g., urine, plasma), add a known concentration of the internal standard (W-18-d4 or a ¹³C-labeled analog).[9][10]
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the matrix.[9][10][11]
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.[11][12]
-
Quantification: Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same matrix.[11]
Visualizing Analytical Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Comparison of chromatographic behavior and matrix effect compensation.
Conclusion and Recommendations
While deuterium-labeled internal standards like W-18-d4 are widely used and can provide reliable quantification, they are not without potential drawbacks.[2] The most significant of these is the potential for chromatographic separation from the unlabeled analyte, which can compromise the accuracy of matrix effect correction.[6][7] Furthermore, the stability of the deuterium label must be considered, especially if it is located at an exchangeable position.
For the highest level of accuracy and reliability in quantitative LC-MS/MS assays, ¹³C-labeled internal standards are generally superior.[1][6][8] Their identical chromatographic behavior and greater isotopic stability ensure they are a more faithful representation of the analyte's behavior throughout the entire analytical process.[1] Although the synthesis of ¹³C-labeled standards can be more challenging and costly, the investment often translates to more robust and defensible analytical data.
Therefore, when developing and validating new quantitative methods, particularly for regulatory submissions or clinical applications, the use of ¹³C-labeled internal standards is strongly recommended. If a deuterium-labeled standard is the only option, careful validation of its chromatographic co-elution with the native analyte under the specific method conditions is critical to ensure accurate quantification.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. forensicresources.org [forensicresources.org]
- 12. An LC-MS/MS method for the determination of W18 in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Standards: Deconstructing the Case of W-18-d4
An objective comparison of W-18-d4 and its role in the analysis of novel psychoactive substances, contrasted with traditional deuterated opioid standards.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the deuterated analytical standard W-18-d4 and its utility in forensic and toxicological settings. Crucially, this document clarifies the pharmacological nature of W-18, a compound initially misclassified as a potent synthetic opioid. Scientific evidence has since demonstrated that W-18 does not interact with opioid receptors. Therefore, this guide reframes the comparison to focus on the broader application and principles of using deuterated standards in the analysis of novel psychoactive substances (NPS), using W-18-d4 as a case study against established deuterated opioid standards like Fentanyl-d5 and Morphine-d3.
The Misclassification of W-18: A Case for Accurate Pharmacological Profiling
W-18 was first synthesized in the 1980s during research into analgesics. Early studies showing pain-killing activity in mice led to the initial and widespread belief that it was a potent opioid. However, subsequent comprehensive pharmacological evaluations have conclusively shown that W-18 and its analog W-15 lack any significant activity at mu, delta, or kappa opioid receptors. These studies revealed no agonist, antagonist, or allosteric modulatory effects, debunking the myth of W-18 as a synthetic opioid. This highlights the critical importance of thorough pharmacological screening for any novel psychoactive substance to ensure accurate classification and risk assessment.
Despite its non-opioid nature, the emergence of W-18 on the illicit drug market necessitates the availability of high-quality analytical reference standards like W-18-d4. Forensic and toxicological laboratories rely on these standards for the unambiguous identification and quantification of W-18 in seized materials and biological samples, ensuring accurate data for law enforcement, public health, and research purposes.
The Gold Standard: The Role of Deuterated Internal Standards in Analytical Toxicology
In quantitative analysis, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for accuracy and precision. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard. They are ideal because they are chemically identical to the analyte of interest and thus exhibit very similar behavior during sample preparation, chromatography, and ionization. However, their difference in mass allows them to be distinguished by the mass spectrometer.
The use of a deuterated internal standard allows for the correction of variations in the analytical process, such as:
-
Extraction Efficiency: Losses during sample preparation will affect both the analyte and the deuterated standard equally.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., blood, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same matrix effects, allowing for accurate correction.
-
Instrumental Variability: Fluctuations in instrument performance are compensated for by the consistent signal of the internal standard.
By measuring the ratio of the analyte to its deuterated internal standard, a highly accurate and precise quantification can be achieved.
Comparative Data of Deuterated Standards
The quality and characterization of a deuterated standard are paramount for its use in quantitative analysis. The following tables provide a summary of key analytical parameters for W-18-d4 and two commonly used deuterated opioid standards, Fentanyl-d5 and Morphine-d3. This data is typically found on a Certificate of Analysis provided by the manufacturer.
Table 1: General Specifications of Deuterated Standards
| Parameter | W-18-d4 (Metabolite: nor-W-18-d4) | Fentanyl-d5 | Morphine-d3 |
| Chemical Formula | C₁₁H₉D₄ClN₂O₂S | C₂₂H₂₃D₅N₂O | C₁₇H₁₆D₃NO₃ |
| Molecular Weight | 276.8 g/mol | 341.5 g/mol | 288.3 g/mol |
| Purity | ≥98% | ≥99% atom % D | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | ≥99% atom % D | ≥99% atom % D |
| Storage Conditions | -20°C | -20°C | -20°C |
| Supplied Form | Neat Solid | 100 µg/mL in Methanol | 100 µg/mL in Methanol |
Note: Data for W-18-d4 is based on its metabolite, nor-W-18-d4, due to the limited availability of a Certificate of Analysis for the parent compound.
Table 2: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| W-18 | 422.1 | 134.1, 120.1 | 25, 35 |
| Fentanyl | 337.2 | 188.1, 105.1 | 20, 30 |
| Fentanyl-d5 | 342.2 | 188.1, 105.1 | 20, 30 |
| Morphine | 286.1 | 201.1, 165.1 | 30, 40 |
| Morphine-d3 | 289.1 | 201.1, 165.1 | 30, 40 |
Note: These are example parameters and will require optimization for specific instrumentation and methods.
Experimental Protocols
The following are generalized protocols for the analysis of W-18 and opioids in forensic samples using LC-MS/MS with deuterated internal standards.
Sample Preparation (for Urine Samples)
-
Sample Aliquoting: Take a 1 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of the appropriate deuterated internal standard (e.g., W-18-d4 for W-18 analysis, Fentanyl-d5 for fentanyl analysis).
-
Hydrolysis (for Opioids): For opioid analysis, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates and measure total drug concentration. Incubate the sample with the enzyme at an optimized temperature and time.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid to promote ionization.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the compounds of interest.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for these compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte based on a calibration curve.
-
Visualizing Key Concepts and Workflows
To further illustrate the concepts discussed in this guide, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Contrasting signaling pathways of a typical opioid versus W-18.
Caption: Generalized analytical workflow for NPS quantification.
Caption: From discovery to routine analysis of a novel psychoactive substance.
Conclusion
The case of W-18 serves as a critical reminder of the importance of rigorous scientific validation in the field of forensic toxicology and pharmacology. While W-18-d4 is not a deuterated "opioid" standard, it is an essential tool for the accurate identification and quantification of a novel psychoactive substance with a complex history. The principles of using deuterated internal standards, as exemplified by established opioid standards like Fentanyl-d5 and Morphine-d3, are universally applicable and represent the benchmark for high-quality quantitative analysis. This guide provides the foundational knowledge for researchers to understand the context of W-18-d4 and to appreciate the broader significance of deuterated standards in ensuring the accuracy and reliability of analytical data in the ever-evolving landscape of novel psychoactive substances.
A Comparative Guide to Forensic Toxicology Laboratory Accreditation Standards
For researchers, scientists, and drug development professionals operating within or interacting with forensic toxicology laboratories, understanding the nuances of accreditation standards is paramount. Accreditation ensures that a laboratory adheres to a stringent set of quality and operational standards, thereby producing reliable and legally defensible results. This guide provides a detailed comparison of the leading accreditation standards for forensic toxicology laboratories in the United States, focusing on the requirements set forth by the ANSI National Accreditation Board (ANAB), the American Association for Laboratory Accreditation (A2LA), and the College of American Pathologists (CAP) Forensic Drug Testing (FDT) program.
Core Tenets of Forensic Toxicology Accreditation
The primary goal of accreditation in forensic toxicology is to ensure the competency of a laboratory in performing tests and the overall quality and integrity of the data produced. This is achieved through the implementation of a robust quality management system, adherence to standardized technical procedures, and continuous monitoring of performance. The international standard, ISO/IEC 17025, forms the foundation for most forensic science accreditation programs, outlining the general requirements for the competence of testing and calibration laboratories. Accrediting bodies then supplement this with specific requirements tailored to the forensic toxicology discipline.
Comparison of Key Accreditation Requirements
The following tables provide a quantitative comparison of the key requirements from the three major accrediting bodies in the United States for forensic toxicology laboratories.
Table 1: Personnel Qualifications and Continuing Education
| Requirement | ANAB (with ABFT Supplemental Requirements) | A2LA | CAP (Forensic Drug Testing Program) |
| Laboratory Director | Doctoral degree in a relevant science and ABFT certification (or equivalent) | Varies based on state and local requirements, generally a doctoral degree in a relevant science with experience. | Doctoral degree in a relevant science with two years of experience in analytical toxicology, or board certification by ABFT or in toxicological chemistry by the American Board of Clinical Chemistry[1]. |
| Certifying Scientist | Bachelor's degree in a relevant science with relevant experience. | Bachelor's degree in a relevant science with documented training and experience. | Defined by the laboratory's personnel policies and procedures, which are reviewed during inspection. |
| Analyst/Technician | Bachelor's degree in a relevant science or equivalent. | Bachelor's degree in a relevant science or documented equivalent training and experience. | Defined by the laboratory's personnel policies and procedures, which are reviewed during inspection. |
| Continuing Education (CE) | For ABFT-certified individuals: 50 points every 5 years (minimum 5 points annually)[2][3]. For other technical personnel: A minimum of 5 points annually[4]. | A documented program for continuing education is required, but specific hour/point requirements are not universally mandated by A2LA and may be discipline-specific. | A documented continuing education program is required and reviewed during inspection, but specific hour/point requirements are not universally mandated by CAP for all personnel. |
Table 2: Quality Management System
| Requirement | ANAB (with ABFT Supplemental Requirements) | A2LA | CAP (Forensic Drug Testing Program) |
| Internal Audits | Annual internal audits covering all elements of the quality system. | Annual internal audits covering all elements of the quality management system, utilizing checklists such as the A2LA C025 and C221[5]. | Periodic self-evaluations are required[1]. On-site inspections occur every two years[6]. |
| Management Review | Annual management review of the quality system. | Annual management review of the laboratory's quality system. | Regular management review of the quality management system is required and documented. |
| Document Control | A documented system for the control of all quality system documents. | A documented procedure for the control of all documents that form part of its management system. | Policies and procedures for document control are required and reviewed during inspection. |
Table 3: Proficiency Testing
| Requirement | ANAB (with ABFT Supplemental Requirements) | A2LA | CAP (Forensic Drug Testing Program) |
| Frequency | At least one external proficiency test per calendar year for each accredited discipline. | Participation in relevant proficiency testing programs at least twice a year for forensic toxicology[7]. | Monthly blind proficiency testing for accredited laboratories[6][8]. |
| Scope | Must cover all analytes and matrices for which the laboratory is accredited over a defined period. | Sufficient to cover the technical scope of the laboratory's accreditation. | Must cover the extent and complexity of the testing performed in the laboratory[1]. |
| Provider | Must be from an accredited proficiency test provider. | Must use an accredited proficiency testing provider. | Proficiency testing programs must be CAP-accepted[1]. |
Experimental Protocols and Methodologies
A cornerstone of forensic toxicology accreditation is the rigorous validation of all analytical methods. This ensures that each method is "fit for purpose" and produces accurate, reliable, and reproducible results. While the specific experimental designs may vary between laboratories, the core validation parameters are consistent across accrediting bodies.
Key Method Validation Parameters:
-
Accuracy: The closeness of agreement between a test result and the accepted reference value. This is typically assessed by analyzing certified reference materials or fortified samples at various concentrations.
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (within-run precision) and intermediate precision (between-run precision).
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by analyzing a series of calibration standards.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank samples and samples spiked with potential interferents.
-
Carryover: The effect of a preceding sample on the analysis of a subsequent sample.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specified intervals.
Example Experimental Protocol for Determining Accuracy:
-
Objective: To determine the accuracy of a quantitative method for the analysis of a specific drug in whole blood.
-
Materials:
-
Certified Reference Material (CRM) of the drug.
-
Drug-free whole blood from multiple donors.
-
Calibrators and quality control (QC) materials.
-
-
Procedure:
-
Prepare a series of fortified QC samples by spiking the drug-free whole blood with the CRM at three different concentrations (low, medium, and high) spanning the analytical range.
-
Analyze a minimum of five replicates of each QC concentration on three different days.
-
Calculate the mean measured concentration for each QC level.
-
Determine the percent recovery for each QC level using the formula: (Mean Measured Concentration / Theoretical Concentration) * 100%.
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range (e.g., 85-115% or 90-110%) of the theoretical concentration for each QC level.
Visualization of Accreditation Workflows
The following diagrams illustrate key workflows and logical relationships within the forensic toxicology accreditation process.
Conclusion
The accreditation of forensic toxicology laboratories is a multifaceted process that demands a significant commitment to quality and scientific rigor. While ANAB, A2LA, and CAP all base their programs on the foundational principles of ISO/IEC 17025, they each have their own specific requirements and areas of emphasis. For laboratories, the choice of accrediting body may depend on jurisdictional requirements, client expectations, and the specific scope of testing performed. For researchers and professionals in the drug development industry, understanding these standards is crucial for evaluating the reliability of data from collaborating forensic laboratories and ensuring that all testing meets the highest scientific and legal standards.
References
- 1. documents-cloud.cap.org [documents-cloud.cap.org]
- 2. Continuing Education – American Board of Forensic Toxicology [abft.org]
- 3. Certification – American Board of Forensic Toxicology [abft.org]
- 4. nyc.gov [nyc.gov]
- 5. lsdfc.org [lsdfc.org]
- 6. CAP-FDT Accreditation: A Badge of Excellence | Averhealth [averhealth.com]
- 7. images10.newegg.com [images10.newegg.com]
- 8. What is CAP-FDT Certification? | Averhealth [averhealth.com]
Navigating the Analytical Maze: A Guide to Method Transfer for W-18 Analysis
The emergence of potent synthetic opioids like W-18 presents a significant challenge for forensic and clinical laboratories. Accurate and reliable detection is paramount, and the ability to successfully transfer analytical methods between facilities is crucial for consistent results. This guide provides a comparative overview of the primary analytical techniques for W-18, focusing on the critical considerations for method transfer. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances.
Method Performance: A Comparative Look
The choice of analytical methodology is fundamental and often dictates the performance characteristics of the assay. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the analysis of W-18 and other novel synthetic opioids due to its high sensitivity and specificity. While gas chromatography-mass spectrometry (GC-MS) is a staple in many toxicology labs, its application to compounds like W-18 can be more challenging.
Quantitative Performance of LC-MS/MS for W-18 Analysis
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the determination of W-18 in urine samples.
| Parameter | Performance Metric |
| Linearity (R²) | 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL |
| Recovery | 96% |
| Retention Time | 9.57 minutes |
General Comparison of Analytical Platforms
Transferring a method requires a deep understanding of the inherent strengths and weaknesses of the analytical platforms involved. The table below compares LC-MS/MS and GC-MS in the context of analyzing polar, high-molecular-weight compounds like W-18.
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally labile compounds. | Best for volatile, thermally stable compounds. Derivatization is often required for polar analytes. |
| Sample Preparation | Often simpler, "dilute-and-shoot" or protein precipitation may suffice. | Can be more extensive, often requiring liquid-liquid or solid-phase extraction and derivatization. |
| Sensitivity | Generally offers very high sensitivity (low ng/mL to pg/mL). | Sensitivity can be excellent but may be limited by analyte volatility and thermal stability. |
| Specificity | High specificity from both chromatographic separation and tandem mass spectrometry (MS/MS). | Good specificity, though complex matrices can lead to interferences. Tandem MS (GC-MS/MS) improves specificity. |
| Run Time | Typically short, with modern UHPLC systems enabling high throughput. | Can have longer run times depending on the temperature program required. |
| Instrumentation Cost | Higher initial capital investment and maintenance costs. | Lower initial cost and generally less expensive to maintain. |
Experimental Protocols
Detailed and unambiguous protocols are the cornerstone of successful method transfer. Any ambiguity can lead to significant variation between laboratories.
Protocol 1: Validated LC-MS/MS Method for W-18 in Urine
This method provides a robust procedure for the quantitative analysis of W-18.
1. Sample Preparation:
-
Prepare calibration standards and quality controls by spiking negative urine with W-18 standard solutions to achieve concentrations from 5 to 500 ng/mL.
-
Add a deuterated internal standard to all samples, calibrators, and controls.
-
Dilute samples with methanol.
-
Vortex mix the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to autosampler vials for analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Column Temperature: 50°C.
-
Mobile Phase: A gradient elution using water with formic acid and acetonitrile.
-
Flow Rate: (Not specified, but typically 0.3-0.5 mL/min for conventional HPLC).
3. Mass Spectrometry:
-
Instrument: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Parent Ion: m/z 422.1.
-
Precursor Ions: m/z 273.0, 111.0, 150.0.
Protocol 2: General GC-MS Method (Hypothetical for W-18)
1. Sample Preparation (Requires Optimization):
-
Add an appropriate internal standard to the sample.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability. Heat the mixture to facilitate the reaction.
-
Transfer the derivatized sample to a GC autosampler vial.
2. Gas Chromatography:
-
Column: A non-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS).
-
Injector: Splitless mode at a temperature of ~250-280°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature ramp starting at a low temperature (e.g., 150°C) and increasing to a high temperature (e.g., 300°C) to elute the analyte.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative identification.
-
Transfer Line Temperature: ~280-300°C.
-
Monitored Ions: Would need to be determined from the mass spectrum of the derivatized W-18.
Visualizing the Process
Diagrams help clarify complex workflows and logical relationships, which are central to planning a method transfer.
Caption: General experimental workflow for W-18 analysis.
Caption: Key logical steps in an analytical method transfer process.
Core Considerations for Method Transfer
A successful method transfer is more than just sharing a protocol; it's a structured process to verify that the receiving laboratory can perform the analysis with the same level of accuracy and precision as the originating laboratory.
-
Define a Transfer Protocol: Before any samples are analyzed, both the transferring and receiving units must agree on a detailed transfer plan. This document should outline the scope, specific tests to be performed (e.g., analysis of pre-characterized samples), and clear acceptance criteria for all validation parameters (accuracy, precision, linearity, etc.).
-
Comparative Testing: This is the most common approach, where both laboratories analyze the same set of samples. The results are then statistically compared to ensure there are no significant differences. The number and type of samples should be sufficient to challenge the method across its intended range.
-
Co-validation or Revalidation: The receiving laboratory may perform a subset of the original validation experiments. This could include assessing precision and accuracy. If significant changes are made to the method to suit the receiving lab's equipment, a more thorough revalidation may be necessary.
-
Operator Training: The importance of training cannot be overstated. Analysts at the receiving unit must be thoroughly trained not only on the standard operating procedure but also on the nuances of the analysis, such as critical steps in sample preparation or data interpretation.
-
Equipment Comparability: While instruments may not be identical, they must be capable of meeting the performance requirements of the method. Differences in instrumentation, such as the gradient delay volume in an HPLC system, can significantly impact chromatography and must be addressed.
By carefully considering these factors and utilizing robust, well-characterized methods, laboratories can ensure the successful transfer of W-18 analysis, leading to consistent and reliable data that is crucial for public health and safety.
Safety Operating Guide
Proper Disposal of W-18-d4 (CRM): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of W-18-d4 (Certified Reference Material). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance. The information herein is intended to supplement, not replace, institutional and regulatory guidelines.
W-18-d4, a deuterated analog of the potent synthetic compound W-18, is typically supplied as a Certified Reference Material (CRM) dissolved in a solvent. The proper disposal of this substance is dictated by the nature of the solvent and the inherent, though not fully characterized, hazards of the W-18 compound itself. As W-18-d4 (CRM) is commonly supplied in an acetonitrile solution, the disposal protocol must address the risks associated with this solvent.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. All personnel handling W-18-d4 (CRM) must be trained in handling hazardous chemical waste and wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of W-18-d4 (CRM) and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Quantitative Data Summary
The primary hazardous component in a typical W-18-d4 (CRM) solution is the solvent. The following table summarizes key quantitative data for acetonitrile, the common solvent for this CRM.
| Parameter | Value | Reference |
| Acetonitrile | ||
| Boiling Point | 81.6 °C (178.9 °F) | [1] |
| Flash Point | 2 °C (36 °F) - Closed Cup | [2] |
| Lower Explosive Limit | 3 % (V) | [2] |
| Upper Explosive Limit | 16 % (V) | [2] |
| W-18 | ||
| Molecular Formula | C₁₉H₂₀ClN₃O₄S | |
| Molecular Weight | 421.9 g/mol |
Step-by-Step Disposal Protocol
The proper disposal of W-18-d4 (CRM) in acetonitrile is classified as hazardous waste management. Under no circumstances should this material be disposed of down the drain or in regular trash.[3]
Step 1: Waste Collection
-
Designate a specific, compatible, and clearly labeled waste container for W-18-d4 (CRM) and acetonitrile waste. The container should be made of a material that is resistant to acetonitrile, such as glass or a suitable plastic.
-
The waste container must be labeled as "Hazardous Waste," and the full chemical names of the contents, including "W-18-d4" and "Acetonitrile," must be clearly written on the label.
-
Collect all waste materials, including empty vials that once contained the CRM, contaminated pipette tips, and any absorbent materials used for spills, in this designated container.
Step 2: Waste Storage
-
Keep the hazardous waste container tightly sealed when not in use to prevent the evaporation of volatile acetonitrile.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[2]
-
The storage area should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.
Step 3: Professional Disposal
-
Engage a licensed and certified hazardous waste disposal company for the final disposal of the W-18-d4 (CRM) waste.[4]
-
Provide the disposal company with a complete and accurate manifest of the waste contents.
-
The primary method for the disposal of acetonitrile waste is typically high-temperature incineration in a specialized hazardous waste facility.[3] This process ensures the complete destruction of the organic compounds.
Experimental Workflow for Disposal
The logical flow of the disposal procedure is outlined below.
Caption: Logical workflow for the safe disposal of W-18-d4 (CRM).
Disclaimer: The physiological and toxicological properties of W-18 are not yet fully understood. Therefore, this compound and its deuterated analog must be handled with extreme caution as a potentially hazardous substance. This guide is intended for informational purposes and should be used in conjunction with all applicable safety regulations and institutional protocols.
References
Personal protective equipment for handling W-18-d4 (CRM)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of W-18-d4 (CRM). Given that the physiological and toxicological properties of W-18 in humans are not fully known, this compound must be handled with extreme caution, treating it as a highly potent synthetic opioid. The provided formulation is a 1 mg/mL solution in acetonitrile, a solvent with its own significant hazards.
Hazard Identification and Classification
The primary hazards associated with this product are attributed to the solvent, acetonitrile. The product is classified according to the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory to prevent exposure to both the potent W-18-d4 and the hazardous solvent, acetonitrile.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended. In cases of potential aerosolization or high concentrations, a supplied-air respirator with a full facepiece is necessary.[2][3] | Protects against inhalation of harmful acetonitrile vapors and any potential aerosolized W-18-d4. |
| Hand Protection | Wear impervious protective gloves, such as butyl rubber or laminate film. Standard nitrile gloves may not offer sufficient protection for prolonged contact with acetonitrile.[4][5] | Prevents dermal absorption of both W-18-d4 and acetonitrile. |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield should be worn in conjunction with goggles where there is a risk of splashing.[3][4] | Protects eyes from serious irritation and potential splashes of the chemical solution. |
| Skin and Body Protection | A lab coat, apron, or coveralls made of appropriate chemical-resistant material should be worn.[3] | Provides a barrier against accidental skin contact with the solution. |
Operational Plan: Step-by-Step Handling Protocol
All handling of W-18-d4 (CRM) must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[5][6]
Preparation and Handling:
-
Area Preparation: Ensure the fume hood is operational and the work area is clear of any incompatible materials, ignition sources, and clutter.
-
PPE Donning: Put on all required PPE before entering the designated handling area.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as acetonitrile is highly flammable.[1]
-
Dispensing: Use only non-sparking tools when handling the container.[1][4] Keep the container tightly closed when not in use.
-
Aliquotting: When preparing dilutions or aliquots, perform all operations within the fume hood.
Emergency Procedures:
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
In Case of Ingestion: Call a poison center or doctor immediately if you feel unwell.[1]
-
In Case of a Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Use non-sparking tools and absorbent, non-combustible material (e.g., vermiculite, dry sand) to contain and clean up the spill.[3]
Disposal Plan
All waste generated from handling W-18-d4 (CRM) is considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Contaminated Materials: All disposable PPE (gloves, lab coats), absorbent materials from spills, and any other contaminated items must be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or unwanted W-18-d4 solution must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of W-18-d4 (CRM).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nj.gov [nj.gov]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. utoledo.edu [utoledo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
